An In-depth Technical Guide to the Aqueous Solubility of Sodium (4-nitrophenyl)methanesulfonate
Abstract The aqueous solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation science, and preclinical assessment. This guide provides a compr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The aqueous solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation science, and preclinical assessment. This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of sodium (4-nitrophenyl)methanesulfonate (CAS: 36639-50-6). While qualitative descriptors indicate that this compound is "soluble in water," a critical gap exists in the public domain regarding its quantitative solubility limit under defined conditions.[1] This document is designed for researchers, scientists, and drug development professionals, offering a first-principles approach to understanding the physicochemical properties governing this compound's solubility and providing a robust, field-proven experimental protocol for its precise determination.
Introduction and Physicochemical Rationale
Sodium (4-nitrophenyl)methanesulfonate is an organic salt with the chemical formula C₇H₆NNaO₅S and a molecular weight of 239.18 g/mol .[1][2][3][4] It exists as a white crystalline solid at room temperature.[1][2] Its utility spans organic synthesis, where it may serve as an intermediate for dyes, fluorescent agents, or other complex molecules.[1]
Structural Influence on Solubility
The solubility of this compound is dictated by its ionic nature and molecular structure. As the sodium salt of a strong acid, (4-nitrophenyl)methanesulfonic acid, it is expected to behave as a strong electrolyte in aqueous solutions.
(4-nitrophenyl)methanesulfonic Acid - A Strong Acid: Sulfonic acids are highly acidic due to the powerful electron-withdrawing capacity of the sulfonyl group (-SO₃H) and the extensive resonance stabilization of the resulting sulfonate anion (-SO₃⁻). The acidity of the parent acid is further amplified by the presence of an electron-withdrawing nitro group (-NO₂) in the para position of the benzene ring. Due to the "leveling effect" of water, which restricts the measurable strength of acids to that of the hydronium ion (H₃O⁺), an experimental pKa for sulfonic acids this strong is often difficult to determine in aqueous media and they are considered to be fully dissociated.[5]
Ionization in Water: Consequently, when sodium (4-nitrophenyl)methanesulfonate is dissolved in water, it completely dissociates into a sodium cation (Na⁺) and a (4-nitrophenyl)methanesulfonate anion.
This dissociation and subsequent hydration of the ions by polar water molecules is the primary driver of its aqueous solubility. The strong ion-dipole interactions between the charged ions and water molecules release energy, which overcomes the lattice energy of the crystal solid.
Diagram 1: Dissociation and Hydration in Aqueous Solution
A visual representation of the dissociation of the salt into its constituent ions and their subsequent interaction with polar water molecules.
Caption: Dissociation and hydration of sodium (4-nitrophenyl)methanesulfonate.
Authoritative Methodology for Thermodynamic Solubility Determination
The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[2][5] This approach is considered the gold standard and is recommended by regulatory bodies like the OECD under guideline 105 for substances with solubilities above 10⁻² g/L.[3][6] The objective is to create a saturated solution in equilibrium with an excess of the solid compound, ensuring the solvent cannot dissolve any more solute under the given conditions.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by ensuring equilibrium is truly reached and that measurements are accurate and reproducible.
Reagent-grade water (e.g., Type I ultrapure or HPLC-grade)
Volumetric flasks and pipettes (Class A)
Analytical balance (readable to at least 0.1 mg)
Temperature-controlled orbital shaker or water bath
pH meter, calibrated
Centrifuge capable of >3000 x g
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
HPLC system with UV-Vis detector or a standalone UV-Vis spectrophotometer
Scintillation vials or other suitable glass vessels with screw caps
Step-by-Step Methodology:
Preparation of Solvent: Use deionized, distilled, or HPLC-grade water. For specific applications, a buffered solution (e.g., phosphate-buffered saline, pH 7.4) may be used. The pH of the solvent should be measured and recorded before use.
Addition of Excess Solute:
Add an excess amount of sodium (4-nitrophenyl)methanesulfonate to a series of glass vials (perform in triplicate at minimum). An "excess" means adding enough solid such that a visible amount remains undissolved at the end of the experiment. A starting point could be ~50-100 mg per 5 mL of solvent.
Causality Check: Adding excess solid is the cornerstone of this method. It ensures that the dissolution and precipitation processes reach a dynamic equilibrium, defining the saturation point.[2]
Equilibration:
Tightly cap the vials and place them in a temperature-controlled shaker set to a standard temperature, typically 25 °C (298.15 K).
Agitate the suspensions for a defined period. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached, though 48-72 hours may be necessary for some crystalline compounds.[1][4]
Expertise Insight: Kinetic solubility, often measured after short incubation times, can significantly overestimate thermodynamic solubility due to the formation of supersaturated solutions.[2] The extended equilibration time is critical for allowing the system to relax to its lowest energy state.
Phase Separation:
After equilibration, allow the vials to stand at the same temperature for a short period to let larger particles settle.
To separate the saturated aqueous phase from the undissolved solid, use centrifugation at >3000 x g for 15-20 minutes. Alternatively, careful filtration using a chemically compatible syringe filter (e.g., 0.22 µm) can be used.
Trustworthiness Pillar: This step is critical to prevent solid particulates from entering the analytical sample, which would falsely inflate the measured concentration. Pre-wetting the filter with the solution before collecting the final sample can prevent loss of analyte due to adsorption.
Sample Preparation for Analysis:
Carefully withdraw an aliquot of the clear supernatant.
Immediately perform a precise, quantitative dilution of the supernatant with the solvent (water or buffer) to bring the concentration into the linear range of the analytical method (see Section 2.2). Record the dilution factor accurately.
Quantification:
Analyze the diluted samples using a pre-validated analytical method, such as UV-Vis Spectrophotometry or HPLC-UV (detailed in Section 2.2).
Calculate the concentration of the diluted sample against a calibration curve.
Apply the dilution factor to determine the concentration of the original saturated solution. This value represents the aqueous solubility.
Final Validation:
Measure the pH of the final saturated solution. A significant change from the starting pH could indicate an impurity or degradation and should be noted.[2]
The solubility values from the triplicate experiments should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.
Diagram 2: Experimental Workflow for Solubility Determination
A flowchart illustrating the sequential steps of the Shake-Flask method, from preparation to final analysis.
Sodium (4-nitrophenyl)methanesulfonate: Structural Dynamics, Synthesis, and Applications in Advanced Organic Chemistry
Executive Summary Sodium (4-nitrophenyl)methanesulfonate (CAS: 36639-50-6) is a highly versatile, functionalized organic salt that serves as a critical intermediate in organic synthesis and pharmaceutical development. Ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Sodium (4-nitrophenyl)methanesulfonate (CAS: 36639-50-6) is a highly versatile, functionalized organic salt that serves as a critical intermediate in organic synthesis and pharmaceutical development. Characterized by a strongly electron-withdrawing para-nitro group and a stable sulfonate anion separated by a benzylic methylene bridge, this compound is engineered for precise downstream derivatization. This technical guide explores the molecular mechanics, physicochemical properties, validated synthetic methodologies, and downstream applications of sodium (4-nitrophenyl)methanesulfonate, providing actionable insights for researchers and drug development professionals.
Structural and Electronic Properties
The chemical behavior of sodium (4-nitrophenyl)methanesulfonate is dictated by its distinct structural motifs, which create a highly polarized and reactive microenvironment[1]:
The Nitro Group (-NO₂): Located at the para position, the nitro group exerts strong electron-withdrawing effects via both inductive (-I) and resonance (-R) mechanisms. This depletes electron density from the aromatic ring, rendering it highly resistant to electrophilic aromatic substitution while making it an excellent candidate for selective catalytic reduction.
The Methylene Bridge (-CH₂-): This benzylic carbon acts as an insulating spacer between the aromatic system and the sulfonate group. While it prevents direct resonance delocalization between the sulfonate and the ring, it remains highly activated by the inductive pull of the para-nitro group, facilitating downstream nucleophilic substitutions when converted to a sulfonyl halide.
The Sulfonate Anion (-SO₃⁻): As the conjugate base of a strong acid, the sulfonate group is exceptionally stable and imparts high aqueous solubility to the molecule. In synthetic workflows, it serves as a robust directing group or can be activated into a highly reactive leaving group (e.g., sulfonyl chloride) for amidation reactions.
Physicochemical Profile
To facilitate experimental design, the quantitative physicochemical properties of sodium (4-nitrophenyl)methanesulfonate are summarized below. These parameters are critical for determining solvent compatibility, reaction thermodynamics, and purification strategies [2].
Property
Value / Description
Chemical Name
Sodium (4-nitrophenyl)methanesulfonate
CAS Number
36639-50-6
Molecular Formula
C₇H₆NNaO₅S
Molecular Weight
239.18 g/mol
Exact Mass
238.986 Da
SMILES
O=c1ccc(CS(=O)(=O)[O-])cc1.[Na+]
Melting Point
295 - 299 °C
Physical Appearance
Solid (typically white to pale yellow powder)
Solubility
Highly soluble in water; moderately soluble in hot methanol; insoluble in non-polar organics (e.g., hexane, ether).
Synthetic Methodology: The Strecker Sulfite Alkylation
The most reliable and industrially scalable method for synthesizing sodium (4-nitrophenyl)methanesulfonate is the Strecker sulfite alkylation. This involves the nucleophilic substitution (Sₙ2) of 4-nitrobenzyl bromide (or chloride) using sodium sulfite [3].
Causality of Experimental Choices
Solvent System (1:1 Methanol/Water): A biphasic or mixed solvent system is mandatory. Water is required to dissolve the inorganic nucleophile (Na₂SO₃), while methanol solvates the organic electrophile (4-nitrobenzyl bromide). Without this specific ratio, the reaction suffers from severe mass transfer limitations.
Stoichiometry (1.1 eq Na₂SO₃): A slight excess of sodium sulfite ensures the complete consumption of the highly reactive and lachrymatory 4-nitrobenzyl bromide. The unreacted inorganic salt remains safely dissolved in the aqueous phase during the final precipitation step.
Thermal Activation (Reflux): Heat is required to overcome the steric hindrance at the benzylic position, driving the Sₙ2 displacement of the bromide ion by the sulfite sulfur.
Step-by-Step Protocol
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 100 g (463 mmol, 1.0 equiv.) of 4-nitrobenzyl bromide and 64.2 g (509 mmol, 1.1 equiv.) of sodium sulfite in a solvent mixture comprising 500 mL of methanol and 500 mL of deionized water.
Reaction: Heat the suspension to reflux (approx. 75-80 °C) under continuous stirring. The mixture will transition into a homogeneous solution as the starting materials react and the highly soluble sulfonate salt is formed.
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent. The reaction is complete when the UV-active spot corresponding to 4-nitrobenzyl bromide completely disappears (typically 2-4 hours).
Precipitation: Once the electrophile is consumed, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C). The product, sodium (4-nitrophenyl)methanesulfonate, exhibits sharp temperature-dependent solubility and will precipitate out of the cold aqueous methanol.
Isolation & Purification: Collect the precipitated product via vacuum filtration using a Büchner funnel. Wash the filter cake with 100 mL of ice-cold methanol to remove any trace organic impurities. Dry the solid under high vacuum at 40 °C to constant weight.
Figure 1: Strecker sulfite alkylation workflow for sodium (4-nitrophenyl)methanesulfonate.
Downstream Reactivity and Pharmaceutical Applications
Sodium (4-nitrophenyl)methanesulfonate is rarely the final therapeutic agent; rather, it is a highly engineered stepping stone for complex molecular architectures.
Conversion to Sulfonyl Chlorides
To activate the sulfonate group for further coupling, the salt is treated with aggressive chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This nucleophilic acyl substitution yields (4-nitrophenyl)methanesulfonyl chloride (CAS: 4025-75-6) [4]. This intermediate is highly moisture-sensitive and must be used immediately or stored under inert gas.
Synthesis of Sulfonamides
The activated sulfonyl chloride is a premier electrophile for primary and secondary amines. For instance, reacting (4-nitrophenyl)methanesulfonyl chloride with pyrrolidine yields N-[(4-Nitrophenyl)-methylsulfonyl]pyrrolidine (CAS: 340041-91-0), an active pharmaceutical ingredient (API) intermediate used in the development of targeted therapeutics [5]. The sulfonamide linkage is highly prized in medicinal chemistry for its metabolic stability and strong hydrogen-bonding capabilities.
Nitro Group Reduction
Alternatively, the para-nitro group can be selectively reduced to an aniline derivative using catalytic hydrogenation (e.g., H₂, Pd/C). This yields amino-benzyl sulfonates, which are critical building blocks for azo dyes, pigments, and advanced polymeric materials.
Figure 2: Downstream synthetic pathways including chlorination and amidation.
References
PubChemLite : Structural Information and Computational Chemistry of Sodium (4-nitrophenyl)methanesulfonate. Université du Luxembourg. URL: [Link][1]
Spectroscopic Characterization of Sodium (4-nitrophenyl)methanesulfonate: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic signature of sodium (4-nitrophenyl)methanesulfonate, a compound of interest in organic synthesis and materials science.[1] As direct experimental spe...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the expected spectroscopic signature of sodium (4-nitrophenyl)methanesulfonate, a compound of interest in organic synthesis and materials science.[1] As direct experimental spectra for this specific salt are not widely published, this document synthesizes data from analogous structures and fundamental spectroscopic principles to provide a robust predictive framework for researchers. The methodologies and interpretations presented herein are designed to guide the empirical analysis and structural verification of this compound.
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The IR spectrum of sodium (4-nitrophenyl)methanesulfonate is expected to be dominated by the characteristic vibrations of the nitro, sulfonate, and substituted aromatic groups.
Predicted IR Absorption Frequencies
The primary vibrational modes anticipated for sodium (4-nitrophenyl)methanesulfonate are summarized in the table below. These predictions are based on established group frequency ranges for similar chemical entities.[2][3][4]
Predicted Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Intensity
~1600-1585, ~1500-1400
C=C Stretching
Aromatic Ring
Medium
~1550-1475
Asymmetric N-O Stretching
Nitro (NO₂)
Strong
~1360-1290
Symmetric N-O Stretching
Nitro (NO₂)
Strong
~1200-1150
Asymmetric S=O Stretching
Sulfonate (SO₃⁻)
Strong
~1060-1030
Symmetric S=O Stretching
Sulfonate (SO₃⁻)
Strong
~3100-3000
C-H Stretching
Aromatic Ring
Medium-Weak
~2950-2850
C-H Stretching
Methylene (CH₂)
Medium-Weak
The presence of strong absorption bands for both the nitro and sulfonate groups provides a distinctive fingerprint for this molecule.[2][4]
Structural-Spectral Correlation
The following diagram illustrates the key functional groups within sodium (4-nitrophenyl)methanesulfonate that give rise to its characteristic IR spectrum.
Caption: Key functional groups in sodium (4-nitrophenyl)methanesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the unambiguous structural determination of the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
The electron-withdrawing nature of the para-nitro group and the methanesulfonate group will significantly influence the chemical shifts of the aromatic protons and carbons.[5][6] The expected chemical shifts are summarized below, with the molecule dissolved in a suitable deuterated solvent such as D₂O.
¹H NMR Predictions
Protons
Predicted δ (ppm)
Multiplicity
Integration
Rationale
H-a (aromatic)
~8.25
Doublet
2H
Deshielded by adjacent nitro group
H-b (aromatic)
~7.55
Doublet
2H
Less deshielded than H-a
H-c (methylene)
~4.5-5.0
Singlet
2H
Adjacent to sulfonate and aromatic ring
¹³C NMR Predictions
Carbons
Predicted δ (ppm)
Rationale
C-1 (aromatic)
~148
Attached to nitro group
C-2 (aromatic)
~124
C-3 (aromatic)
~130
C-4 (aromatic)
~140
Attached to methylene-sulfonate
C-5 (methylene)
~55-60
Visualization of Nuclear Environments
The distinct chemical environments of the hydrogen and carbon atoms are depicted in the following diagram.
Caption: Distinct proton and carbon environments for NMR analysis.
Experimental Protocols
To empirically validate the predicted spectroscopic data, the following protocols are recommended.
Infrared (IR) Spectroscopy Protocol
A standard workflow for acquiring the IR spectrum of a solid sample is as follows:
Caption: Workflow for IR spectrum acquisition.
Detailed Steps:
Sample Preparation: For the KBr pellet method, mix a small amount of the finely ground sample with dry KBr powder and press into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal.
Background Spectrum: Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.[7] This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Sample Spectrum: Acquire the spectrum of the sample over a typical range of 4000 to 400 cm⁻¹.[7]
Data Processing: Process the resulting spectrum to identify and label the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR spectrum acquisition.
Detailed Steps:
Sample Preparation: Dissolve approximately 5-10 mg of sodium (4-nitrophenyl)methanesulfonate in about 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O), given the ionic nature of the compound. Transfer the solution to a 5 mm NMR tube.
Instrument Setup: Insert the sample into the NMR spectrometer. Perform shimming to optimize the homogeneity of the magnetic field.
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire the carbon spectrum. This will likely require a larger number of scans and may benefit from proton decoupling to simplify the spectrum and enhance signal intensity. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quantitative analysis.[5]
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
Conclusion
The predictive spectroscopic data presented in this guide provide a strong foundation for the empirical characterization of sodium (4-nitrophenyl)methanesulfonate. The distinct patterns expected in both the IR and NMR spectra, arising from the unique combination of the nitro, sulfonate, and aromatic functionalities, should allow for straightforward structural verification. Researchers are encouraged to use these predictions in conjunction with their own experimental data to confirm the identity and purity of their synthesized material.
References
An In-depth Technical Guide to the ³¹P NMR Chemical Shift of (4-Nitro-benzyl)-phosphonic Acid - Benchchem.
Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC.
Spectroscopic Profile of o-Nitrophenol: A Technical Guide - Benchchem.
4-NITROBENZYLALCOHOL-1H | PDF - Scribd.
Sodium (4-nitrophenyl)methanesulfonate - ChemBK.
FTIR Functional Group Database Table with Search - InstaNANO.
Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra - ResearchGate.
aj c - sian ournalof hemistry - Asian Publication Corporation.
Thermodynamic Stability of Sodium (4-nitrophenyl)methanesulfonate at Room Temperature: A Technical Guide
Executive Summary Sodium (4-nitrophenyl)methanesulfonate (CAS 36639-50-6) is a critical intermediate extensively utilized in organic synthesis, particularly in the development of dyes, pigments, and active pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Sodium (4-nitrophenyl)methanesulfonate (CAS 36639-50-6) is a critical intermediate extensively utilized in organic synthesis, particularly in the development of dyes, pigments, and active pharmaceutical ingredients (APIs). Understanding its thermodynamic stability at room temperature (25°C) is paramount for formulation scientists and process chemists who rely on its structural integrity during prolonged storage and complex synthetic workflows. This whitepaper deconstructs the thermodynamic and kinetic principles governing its stability and provides self-validating analytical protocols to empirically verify its shelf-life.
The Molecular Basis of Thermodynamic Stability
The fact that Sodium (4-nitrophenyl)methanesulfonate is a 1 [1] is not merely an empirical observation, but a predictable outcome of its molecular architecture. As an Application Scientist, evaluating this stability requires looking at three core structural pillars:
Sulfonate Resonance Stabilization: The methanesulfonate moiety (–SO₃⁻) is the conjugate base of a strong acid. The negative charge is delocalized equally across three equivalent oxygen atoms. This resonance significantly lowers the internal free energy (
Δ
G) of the molecule, creating a deep thermodynamic well that resists spontaneous heterolytic cleavage at 25°C.
Ionic Lattice Enthalpy: As a sodium salt, the compound exists as a crystalline solid at room temperature. The electrostatic attraction between the sodium cation (Na⁺) and the sulfonate anion generates a high lattice energy (
Δ
H_lattice). Overcoming this enthalpic barrier requires significant energy input, rendering the solid state highly stable against thermal degradation under ambient conditions.
Electronic Effects of the Nitrophenyl Group: The 4-nitro group exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. While this polarizes the aromatic system, the methylene bridge (–CH₂–) insulates the sulfonate group from direct conjugation with the aromatic ring. This structural isolation prevents the nitro group from facilitating low-energy degradation pathways (such as spontaneous desulfonation) at room temperature.
Figure 1: Logical flow of molecular features contributing to thermodynamic stability at 25°C.
Physicochemical Data Summary
To establish a baseline for experimental design, the core physicochemical and thermodynamic parameters derived from2 [3] and supplier data are summarized below.
Table 1: Physicochemical and Thermodynamic Baseline Parameters
Parameter
Value / Descriptor
Chemical Name
Sodium (4-nitrophenyl)methanesulfonate
CAS Registry Number
36639-50-6
Molecular Formula
C₇H₆NNaO₅S
Monoisotopic Mass
238.986 g/mol (Anhydrous salt)
Physical State at 25°C
Solid (White to yellow crystalline powder)
Recommended Storage
[2]
Primary Degradation Pathway
Kinetically restricted at 25°C; requires extreme pH/heat
Self-Validating Experimental Protocols
To rigorously prove the room temperature stability of Sodium (4-nitrophenyl)methanesulfonate, we must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that experimental artifacts are not misinterpreted as chemical degradation.
Protocol A: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)
IMC measures the minute heat flow (dq/dt) associated with chemical reactions. A stable compound at 25°C should exhibit a net heat flow approaching zero.
Step 1: Baseline Calibration with Reference Cell.
Causality: Establishing a zero-drift baseline using an empty reference ampoule is critical. It ensures that any detected heat flow is intrinsic to the sample, not a result of instrument thermal drift or ambient laboratory temperature fluctuations.
Step 2: Hermetic Sealing of the Solid Sample.
Causality: The solid sample is sealed in a glass ampoule under an inert nitrogen atmosphere. This prevents moisture ingress (hygroscopicity) and solvent evaporation, both of which produce endothermic signals that could artificially mask the exothermic heat of a slow degradation process.
Step 3: Continuous 72-Hour Heat Flow Monitoring.
Causality: Because the activation energy for degradation is high, any spontaneous breakdown at 25°C will be infinitesimally slow. A 72-hour integration period is required to accumulate sufficient data to model the pseudo-zero-order kinetics and confirm that the heat rate remains below the instrument's limit of detection (typically <0.1 µW/g).
Protocol B: Kinetic Validation via HPLC-UV with Mass Balance
While IMC proves thermodynamic stability, HPLC-UV provides species-specific kinetic data.
Step 1: Preparation of Accelerated Stress Aliquots (25°C, 40°C, 60°C).
Causality: By forcing degradation at elevated temperatures, we can calculate the Arrhenius activation energy (Ea). Extrapolating this data back to 25°C mathematically proves the kinetic inertness of the compound under ambient conditions, validating the room-temperature assumption.
Step 2: Spiking with an Internal Standard (IS).
Causality: Adding a structurally similar, highly stable internal standard (e.g., 4-nitrobenzoic acid) prior to sample preparation corrects for volumetric errors or injection inconsistencies. It ensures that any measured decrease in the parent compound is a true chemical loss.
Step 3: Chromatographic Separation and Mass Balance Integration.
Causality: The method is designed to separate the parent peak from potential degradation products (e.g., 4-nitrophenol). The system is self-validating: the molar decrease in the parent peak must equal the molar sum of the degradant peaks. If mass balance is not achieved, the system flags a physical loss (e.g., precipitation or column adsorption) rather than chemical instability.
Figure 2: Orthogonal experimental workflow for empirical validation of kinetic stability.
Storage and Handling Implications
Empirical data and thermodynamic modeling confirm that Sodium (4-nitrophenyl)methanesulfonate is highly stable at room temperature. It should be stored in a sealed, dry environment at 25°C to prevent moisture absorption. However, scientists must note that despite its ambient stability, it is classified as a 1 [1] and must be strictly isolated from strong oxidizing and reducing agents to prevent hazardous, thermodynamically favorable redox reactions.
Preliminary Investigation of Sodium (4-Nitrophenyl)methanesulfonate as a Mild Oxidizing Agent in Organic Synthesis
Executive Summary Sodium (4-nitrophenyl)methanesulfonate (CAS: 36639-50-6) represents an underexplored, highly chemoselective candidate within the class of mild nitroaromatic oxidizing agents. While direct nitrobenzenesu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Sodium (4-nitrophenyl)methanesulfonate (CAS: 36639-50-6) represents an underexplored, highly chemoselective candidate within the class of mild nitroaromatic oxidizing agents. While direct nitrobenzenesulfonates (such as sodium 3-nitrobenzenesulfonate, commonly known as Ludigol) are ubiquitous in synthetic workflows as depolarizers and mild oxidants, the introduction of a methylene spacer in the methanesulfonate derivative fundamentally alters its electronic profile.
This technical guide provides researchers and drug development professionals with a mechanistic rationale, comparative physicochemical data, and self-validating experimental protocols to evaluate sodium (4-nitrophenyl)methanesulfonate as a tunable oxidant[1] for complex, sensitive synthetic pathways.
Mechanistic Rationale: The Role of the Methylene Spacer
In traditional nitroaromatic oxidants, the active oxidizing center is the nitro (
−NO2
) group. During the oxidation of a substrate, the nitro group accepts electrons and is reduced to a hydroxylamine (
−NHOH
) or an amine (
−NH2
)[1]. The thermodynamic driving force (reduction potential) of this process is heavily influenced by the electronic nature of other substituents on the aromatic ring.
Electronic Decoupling: In standard agents like sodium 3-nitrobenzenesulfonate, the sulfonate group is directly bonded to the aromatic ring. This proximity exerts a strong electron-withdrawing inductive effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and making the nitro group easier to reduce. In sodium (4-nitrophenyl)methanesulfonate, the
−CH2−
spacer breaks this direct proximity. The inductive pull of the sulfonate is significantly attenuated by the alkyl spacer.
Causality in Application: This attenuation raises the LUMO energy, making sodium (4-nitrophenyl)methanesulfonate a milder oxidant. In drug development workflows where chemoselectivity is paramount, this milder profile is highly advantageous. It minimizes the risk of over-oxidizing sensitive functional groups (e.g., preventing the over-oxidation of newly formed aldehydes into carboxylic acids) and reduces unwanted electrophilic aromatic substitution side reactions.
Comparative Physicochemical Data
To contextualize its utility, the following table summarizes the key structural and predicted properties of sodium (4-nitrophenyl)methanesulfonate compared to the industry standard, Ludigol.
To rigorously investigate this compound, empirical reaction screening must be paired with thermodynamic profiling. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)
Purpose: To quantitatively determine the reduction potential (
Ered
) of the nitro group, providing a thermodynamic baseline for its oxidizing power.
Causality: Relying solely on trial-and-error synthesis is inefficient. CV provides a self-validating thermodynamic metric; the position of the cathodic peak dictates the theoretical limit of substrates the compound can oxidize. The reversibility of the peak confirms the transient stability of the nitro radical anion.
Step-by-Step Methodology:
Preparation: Prepare a 5.0 mM solution of sodium (4-nitrophenyl)methanesulfonate in anhydrous acetonitrile.
Electrolyte Addition: Add 0.1 M Tetrabutylammonium hexafluorophosphate (
TBAPF6
) as the supporting electrolyte. This ensures ionic conductivity without interfering with the target redox process.
Cell Setup: Assemble a three-electrode system using a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an
Ag/Ag+
(0.01 M
AgNO3
) reference electrode.
Execution: Sweep the potential from 0.0 V to -2.0 V at varying scan rates (e.g., 50, 100, 200 mV/s).
Data Validation: Record the cathodic peak potential (
Epc
). A shift in
Epc
compared to direct nitrobenzenesulfonates quantifies the exact dampening effect of the methylene spacer.
Protocol 2: Synthetic Validation - Mild Oxidation of Benzylic Alcohols
Purpose: To evaluate the practical kinetic efficacy of the oxidant in a standard synthetic transformation.
Causality: Thermodynamic potential does not guarantee kinetic viability due to potential steric hindrance from the methanesulfonate group. This protocol utilizes an internal standard to ensure strict mass balance, validating that the oxidant is consumed productively rather than degrading via side reactions.
Step-by-Step Methodology:
Reaction Mixture: In a Schlenk flask, dissolve 1.0 mmol of 4-methoxybenzyl alcohol (substrate) and 1.2 mmol of sodium (4-nitrophenyl)methanesulfonate (oxidant) in 10 mL of a biphasic solvent system (Toluene/Water 1:1).
Catalyst/Base Addition: Add 0.1 mmol of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and 2.0 mmol of
Na2CO3
to maintain the alkaline conditions necessary to drive the nitro-reduction forward.
Internal Standard (Critical Step): Add exactly 0.5 mmol of dodecane. This acts as the self-validating control during GC-MS analysis to account for any evaporative losses or physical transfer errors.
Execution: Stir the biphasic mixture vigorously at 80°C for 12 hours under an inert argon atmosphere.
Quenching & Analysis: Cool the system to room temperature, extract the organic layer with ethyl acetate, dry over anhydrous
MgSO4
, and analyze via GC-MS. Calculate the conversion of the alcohol and the yield of 4-methoxybenzaldehyde relative to the dodecane standard.
Visualization of the Redox Workflow
The following diagram maps the logical relationship between the chemical redox mechanism and the corresponding experimental validation steps.
Redox pathway of sodium (4-nitrophenyl)methanesulfonate and its experimental validation workflow.
Conclusion
Sodium (4-nitrophenyl)methanesulfonate offers a structurally tunable alternative to traditional nitroaromatic oxidants. By leveraging the methylene spacer to dampen the electron-withdrawing effect of the sulfonate group, researchers can access a milder, more chemoselective oxidizing agent. The protocols outlined herein provide a rigorous framework for validating its thermodynamic and kinetic properties, ensuring high-fidelity data collection for advanced drug development and fine chemical synthesis.
References
ChemBK. "Sodium (4-nitrophenyl)methanesulfonate - Introduction." ChemBK Chemical Database. URL:[Link]
Application Note: Protocol for Synthesizing Water-Soluble Azo Dyes via Sodium (4-Nitrophenyl)methanesulfonate
Abstract & Mechanistic Rationale Sodium (4-nitrophenyl)methanesulfonate (also known as sodium 4-nitrobenzylsulfonate, CAS 36639-50-6) is a versatile, highly stable crystalline intermediate utilized in the development of...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Mechanistic Rationale
Sodium (4-nitrophenyl)methanesulfonate (also known as sodium 4-nitrobenzylsulfonate, CAS 36639-50-6) is a versatile, highly stable crystalline intermediate utilized in the development of pigments, fluorescent probes, and advanced drug-conjugate systems[1]. While direct aromatic sulfonates (e.g., sulfanilic acid) are common in dye chemistry, utilizing a methanesulfonate derivative introduces a critical structural advantage: the methylene spacer (-CH₂-) insulates the aromatic pi-system from the strong electron-withdrawing inductive effect of the sulfonate group.
Expertise & Causality:
In azo dye synthesis, this insulation preserves the nucleophilicity of the intermediate amine, facilitating a more efficient diazotization process. Furthermore, the resulting diazonium salt exhibits altered electrophilicity, which shifts the photophysical properties (λmax) of the final dye while maintaining excellent aqueous solubility—a critical requirement for biological assays and physiological environments where 4-aminobenzylsulfonate derivatives are frequently employed[2].
Experimental Workflow & Pathway Visualization
The synthesis is a self-validating, three-step sequential workflow:
Catalytic Hydrogenation: Reduction of the nitro moiety to an amine.
Diazotization: Conversion of the amine to a reactive diazonium electrophile.
Electrophilic Aromatic Substitution (Azo Coupling): Reaction with a strongly activated aromatic system (e.g., 2-naphthol) to form the azo linkage.
Fig 1: Three-step synthetic workflow for azo dyes via sodium (4-nitrophenyl)methanesulfonate.
Materials and Reagents
Starting Material: Sodium (4-nitrophenyl)methanesulfonate (>98% purity). Note: Can be synthesized in-house via the reflux of 4-nitrobenzyl bromide and sodium sulfite in methanol/water[3].
Step 1: Catalytic Reduction to Sodium (4-aminophenyl)methanesulfonate
Causality Check: Pd/C is selected over traditional Fe/HCl reduction to prevent iron salt contamination. Iron ions can coordinate with the final azo dye, quenching fluorescence and altering the absorption spectrum.
Preparation: Dissolve 10.0 g (approx. 41.8 mmol) of sodium (4-nitrophenyl)methanesulfonate in 100 mL of a 1:1 mixture of Methanol and DI Water.
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Safety: Pd/C is pyrophoric when dry; always add to the solvent under an inert atmosphere (N₂).
Hydrogenation: Evacuate the flask and backfill with H₂ gas. Stir vigorously under a hydrogen balloon (or 50 psi in a Parr shaker) at 25 °C for 4 hours.
Workup: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the amine intermediate as a pale solid.
Step 2: Diazotization
Causality Check: Temperature control is the most critical variable here. Diazonium salts are highly unstable; if the temperature exceeds 5 °C, the intermediate will rapidly decompose into nitrogen gas and a phenol, irreversibly destroying the electrophile .
Acidification: Dissolve the amine intermediate from Step 1 in 50 mL of 3M HCl.
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Nitrous Acid Generation: Prepare a solution of 3.0 g NaNO₂ (1.05 equiv) in 15 mL DI water. Pre-cool this solution to 0 °C.
Addition: Add the NaNO₂ solution dropwise to the amine solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
Validation: Stir for 30 minutes. Test the solution with starch-iodide paper (an immediate blue-black color indicates the presence of excess nitrous acid). Quench any excess nitrous acid by adding small portions of sulfamic acid until the starch-iodide test is negative.
Causality Check: The coupling environment must be maintained at pH 9–10. At this pH, 2-naphthol is deprotonated to form the naphthoxide anion. This dramatically increases the electron density of the aromatic ring, directing the diazonium electrophile exclusively to the sterically accessible alpha (C1) position.
Coupling Component Preparation: Dissolve 6.0 g of 2-naphthol (1.0 equiv) in 50 mL of 10% NaOH. Cool the solution to 0–5 °C. Verify that the pH is approximately 10.
Coupling Reaction: Transfer the cold diazonium salt solution (from Step 2) to an addition funnel. Add it dropwise to the vigorously stirring naphthoxide solution.
Observation: An immediate color change to deep orange/red will occur, indicating the formation of the extended conjugated azo system.
Maturation: Allow the reaction to stir for 2 hours at 0–5 °C to ensure complete conversion.
Isolation: Carefully acidify the mixture to pH 7 using 1M HCl. The water-soluble dye can be isolated by salting out with NaCl, followed by vacuum filtration and drying.
Quantitative Data Presentation
To ensure reproducibility, the following table summarizes the expected quantitative parameters and quality control metrics for each step of the self-validating workflow.
Application Note: Preparation of Sodium (4-nitrophenyl)methanesulfonate via Acid-Base Neutralization
Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Sodium (4-nitrophenyl)methanesulfonate (also known as sodium 4-nitrobenzyl sulfonate) is a critical intermediate used in the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sodium (4-nitrophenyl)methanesulfonate (also known as sodium 4-nitrobenzyl sulfonate) is a critical intermediate used in the synthesis of dyes, fluorescent agents, and active pharmaceutical ingredients[1]. This application note details a highly controlled, self-validating protocol for the preparation of this sodium salt via the direct acid-base neutralization of (4-nitrophenyl)methanesulfonic acid. By leveraging differential solubility in a mixed solvent system and strict pH monitoring, this method ensures high-purity crystallization of the target compound.
Mechanistic Rationale & Experimental Design
(4-Nitrophenyl)methanesulfonic acid is a strongly acidic arylmethanesulfonic acid. Analogous to unsubstituted methanesulfonic acid, which possesses a pKa of approximately -1.86[2], this compound undergoes complete ionization in aqueous environments. The electron-withdrawing nature of the para-nitro group further stabilizes the conjugate sulfonate base.
Causality of Experimental Choices:
Base Selection: Sodium hydroxide (NaOH) is selected as the neutralizing agent to provide rapid and quantitative conversion to the sodium salt[1]. While milder bases like sodium bicarbonate (
) can be used, NaOH is preferred in scalable laboratory settings provided that the pH is strictly monitored. Dropwise addition prevents localized over-alkalinization (pH > 9), which could otherwise trigger unwanted side reactions such as the deprotonation of the mildly acidic benzylic carbon or hydrolytic degradation of the nitro group.
Solvent Dynamics: A mixed ethanol/water (
) system is employed. The sulfonic acid exhibits moderate solubility in ethanol, while the resulting sodium salt is highly soluble in water but poorly soluble in cold ethanol. This differential solubility is the thermodynamic driver for the final crystallization step, allowing ethanol to act as an anti-solvent that forces the ionic product out of solution.
Materials and Reagents
The following quantitative data summarizes the stoichiometric requirements for a standard 10.0 g scale synthesis.
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Hazards
(4-Nitrophenyl)methanesulfonic acid
217.20
1.0
10.0 g
Starting Material
Corrosive, Irritant
Sodium Hydroxide (aq, 2.0 M)
40.00
~1.05
~24 mL
Base / Na⁺ source
Corrosive
Ethanol (Absolute)
46.07
N/A
70 mL
Solvent / Anti-solvent
Flammable
Deionized Water
18.02
N/A
20 mL
Solvent
None
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , where each step provides measurable or visual confirmation of success before proceeding to the next.
Step 1: Dissolution (Preparation of the Acid Matrix)
Action: Suspend 10.0 g of (4-nitrophenyl)methanesulfonic acid in 50 mL of absolute ethanol and 20 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.
Causality: The addition of water facilitates the dissociation of the strong acid and prepares the aqueous environment necessary for the introduction of the inorganic base, while ethanol keeps the organic framework solvated.
Step 2: Titration and Neutralization
Action: Insert a calibrated pH probe into the suspension. Slowly add 2.0 M aqueous sodium hydroxide (NaOH) dropwise via an addition funnel while maintaining robust stirring at room temperature[1].
System Validation: The reaction validates itself through real-time pH monitoring. The initial highly acidic pH (~1.0–2.0) will steadily rise. Cease the addition of NaOH the moment the pH stabilizes between 7.5 and 8.0 . This specific window confirms the quantitative consumption of the acid while preventing base-catalyzed side reactions.
Step 3: Crystallization (Phase Separation)
Action: Once the solution is neutralized (and typically clear), add an additional 20 mL of cold absolute ethanol to act as an anti-solvent. Transfer the flask to an ice bath and cool the mixture to 0–5 °C for 2 hours.
System Validation: The formation of a dense, white to pale-yellow crystalline precipitate visually confirms the successful synthesis. The ethanol lowers the dielectric constant of the medium, driving the precipitation of the highly ionic sodium salt via the common-ion effect.
Step 4: Isolation and Drying
Action: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 15 mL portions of ice-cold ethanol. Dry the product in a vacuum oven at 60 °C at 0.05 mm Hg for 12 hours.
Causality: Ice-cold ethanol washes remove residual unreacted acid and aqueous impurities without dissolving the product. Vacuum drying ensures the complete removal of intercalated water and ethanol, preventing hydrolytic degradation during long-term storage.
Note on Alternative Synthesis: For researchers lacking the sulfonic acid precursor, an alternative direct synthesis involves the Strecker sulfite alkylation. In this method, 4-nitrobenzyl bromide is refluxed with sodium sulfite in an aqueous methanol mixture, directly yielding sodium (4-nitrophenyl)methanesulfonate[3].
Analytical Characterization
To analytically validate the final product, the following spectroscopic benchmarks should be met:
H NMR (400 MHz,
):
8.20 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 4.25 (s, 2H,
). The clear AA'BB' splitting pattern confirms the para-substituted nitroarene, while the singlet at 4.25 ppm confirms the intact benzylic methylene group.
FT-IR (KBr pellet): Successful neutralization is confirmed by the disappearance of the broad O-H stretch (>3000 cm
) characteristic of the free sulfonic acid. The spectrum will show strong asymmetric and symmetric S=O stretching vibrations at ~1180 cm
and ~1040 cm
, respectively, along with strong
stretches at ~1520 cm
and ~1350 cm
.
Workflow Visualization
Workflow for the preparation of sodium (4-nitrophenyl)methanesulfonate.
References
ChemBK. "Sodium (4-nitrophenyl)methanesulfonate - Introduction and Preparation Method." ChemBK Chemical Database. Available at:[Link]
National Center for Biotechnology Information (PubChem). "Methanesulfonic Acid - Chemical and Physical Properties." PubChem Database. Available at:[Link]
PrepChem. "Synthesis of sodium 4-nitrobenzyl sulfonate (Literature source US05434154)." PrepChem Database. Available at:[Link]
Application Note: Strategic Utilization of Sodium (4-nitrophenyl)methanesulfonate in API Synthesis
Executive Summary In modern pharmaceutical development, the strategic selection of synthetic intermediates dictates the scalability, yield, and safety of the entire manufacturing process. Sodium (4-nitrophenyl)methanesul...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern pharmaceutical development, the strategic selection of synthetic intermediates dictates the scalability, yield, and safety of the entire manufacturing process. Sodium (4-nitrophenyl)methanesulfonate (CAS: 36639-50-6), also known as sodium 4-nitrobenzylsulfonate, serves as a highly stable, versatile building block for the synthesis of complex sulfonamides and sulfonic esters [1].
This application note details the mechanistic rationale, optimized protocols, and downstream integration of this intermediate, specifically focusing on its critical role in the synthesis of triptan-class anti-migraine APIs (e.g., Almotriptan) [2]. By generating the highly reactive sulfonyl chloride in situ from the bench-stable sodium salt, chemists can bypass the degradation issues inherent to storing moisture-sensitive electrophiles.
Chemical Profile & Strategic Utility
The fundamental advantage of utilizing the sodium salt over the direct procurement of 4-nitrobenzylsulfonyl chloride lies in its thermodynamic stability. Sulfonyl chlorides are notoriously prone to hydrolysis upon exposure to atmospheric moisture, leading to poor batch-to-batch reproducibility.
Conversely, Sodium (4-nitrophenyl)methanesulfonate is an indefinitely stable, non-hygroscopic crystalline solid [1]. It acts as a reliable "pro-reagent." When activated via chlorination, it yields the electrophilic sulfonyl chloride, which can immediately be trapped by nucleophilic amines or alcohols. Furthermore, the para-nitro group serves as a masked amine; post-sulfonamidation, it can be catalytically reduced to an aniline derivative, setting the stage for subsequent ring-forming reactions (such as the Fischer indole synthesis) [2].
Mechanistic Pathway & Workflow
The transformation relies on a two-stage cascade: Activation and Nucleophilic Trapping .
Activation: The heterogeneous reaction of the finely ground sodium sulfonate salt with Phosphorus Pentachloride (
PCl5
) in a non-polar solvent (toluene) drives the formation of the sulfonyl chloride. Toluene is selected because its boiling point (110°C) provides optimal thermal energy to overcome the lattice energy of the sodium salt, while remaining inert to the chlorinating agent.
Trapping: The resulting 4-nitrobenzylsulfonyl chloride is highly electrophilic. When introduced to a secondary amine (e.g., pyrrolidine), rapid sulfonamidation occurs.
Caption: Synthetic cascade from stable Sodium (4-nitrophenyl)methanesulfonate to Almotriptan API.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each operational step is provided to ensure scientists can troubleshoot and scale the reactions effectively.
Protocol A: Synthesis of 4-Nitrobenzylsulfonyl Chloride
Adapted from established patent literature (US05434154) for high-yield conversion [3].
Reagents:
Sodium (4-nitrophenyl)methanesulfonate: 28.3 g (118 mmol, 1.0 equiv.)
Preparation of the Suspension: Finely grind 28.3 g of Sodium (4-nitrophenyl)methanesulfonate using a mortar and pestle. Causality: The reaction is heterogeneous. Maximizing the surface area of the salt is critical to ensure complete conversion and prevent unreacted starting material from trapping the product.
Addition of Chlorinating Agent: Transfer the powder to a 500 mL round-bottom flask containing 250 mL of anhydrous toluene. In a well-ventilated fume hood, add 24.6 g of finely ground
PCl5
in portions. Causality: Portion-wise addition controls the exothermic release of
HCl
gas.
Thermal Activation: Equip the flask with a reflux condenser and a drying tube. Heat the mixture to reflux (~110°C) for exactly 1 hour. Causality: Prolonged heating beyond 1 hour can lead to the degradation of the sulfonyl chloride and darkening of the reaction mixture.
Solvent Evaporation: Cool the mixture to room temperature. Remove the volatile materials (toluene and
POCl3
byproduct) in vacuo.
Aqueous Quench & Extraction: Dissolve the crude residue in 500 mL of chloroform, then slowly add 250 mL of cold deionized water. Causality: The water hydrolyzes any residual
PCl5
or
POCl3
into water-soluble phosphoric acids, while the highly organic sulfonyl chloride partitions exclusively into the heavy chloroform layer.
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure.
Validation: The process should yield approximately 27.8 g (Quantitative yield) of 4-nitrobenzylsulfonyl chloride. Validate via
1H
NMR (
CDCl3
); the methylene protons adjacent to the sulfonyl group will appear as a distinct singlet shifted downfield compared to the sodium salt.
Protocol B: Sulfonamidation (Synthesis of API Building Block)
To demonstrate downstream utility, the sulfonyl chloride is reacted with pyrrolidine, a key step in synthesizing the anti-migraine drug Almotriptan [2].
Step-by-Step Methodology:
Dissolve the freshly prepared 4-nitrobenzylsulfonyl chloride (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0°C under an inert argon atmosphere.
Add triethylamine (
Et3N
, 1.5 equiv.) as an acid scavenger. Causality: Neutralizing the generated
HCl
prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.
Slowly add pyrrolidine (1.1 equiv.) dropwise to maintain the temperature below 5°C.
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate, 7:3).
Wash the organic layer with 1N
HCl
(to remove excess amine), followed by brine. Dry and concentrate to yield 1-[(4-nitrophenyl)methanesulfonyl]pyrrolidine.
Quantitative Data & Optimization
When scaling up the activation of Sodium (4-nitrophenyl)methanesulfonate, the choice of chlorinating agent significantly impacts the impurity profile and environmental footprint. Table 1 summarizes the comparative data for process optimization.
Table 1: Comparison of Chlorinating Agents for Sulfonyl Chloride Generation
Chlorinating Agent
Equivalents Required
Reaction Temp (°C)
Typical Yield (%)
Byproducts
Scalability / Safety Considerations
PCl5
1.0 - 1.1
110 (Reflux in Toluene)
95 - 100
POCl3
,
HCl
Excellent. Fast reaction, but generates phosphorus waste. Best for rapid lab-scale synthesis.
SOCl2
/ DMF (cat.)
3.0 - 5.0
80 (Neat or in Toluene)
80 - 85
SO2
,
HCl
Good. Gaseous byproducts simplify workup, but requires catalytic DMF which can form Vilsmeier-Haack impurities.
POCl3
2.0 - 3.0
105 (Reflux)
70 - 75
Phosphoric acids
Moderate. Lower yields due to incomplete conversion of the sodium salt; harsh aqueous workup required.
Downstream API Integration
The true value of Sodium (4-nitrophenyl)methanesulfonate is realized in complex API synthesis. In the industrial synthesis of Almotriptan , the sulfonamide intermediate generated in Protocol B undergoes catalytic hydrogenation (
Pd/C
,
H2
) to convert the para-nitro group to an aniline. This aniline is then diazotized and reduced to a hydrazine, which is immediately subjected to a Fischer indole synthesis with an appropriate aldehyde or ketone [2].
By securing the highly stable Sodium (4-nitrophenyl)methanesulfonate as the starting node of this synthetic tree, pharmaceutical manufacturers eliminate the supply-chain vulnerabilities associated with shipping and storing highly reactive sulfonyl chlorides, thereby ensuring high E-factor efficiency and batch consistency.
References
ChemBK. "Sodium (4-nitrophenyl)methanesulfonate - Properties, Uses, and Safety Information." ChemBK Chemical Database. Available at:[Link]
PrepChem. "Synthesis of 4-nitrobenzyl sulfonyl chloride." PrepChem Organic Synthesis. (Derived from US Patent 05434154). Available at:[Link]
Application
step-by-step guide for sodium (4-nitrophenyl)methanesulfonate reactions
Application Note & Protocols: Synthesis and Downstream Reactions of Sodium (4-Nitrophenyl)methanesulfonate Introduction & Mechanistic Overview Sodium (4-nitrophenyl)methanesulfonate (CAS: 36639-50-6) is a highly versatil...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocols: Synthesis and Downstream Reactions of Sodium (4-Nitrophenyl)methanesulfonate
Introduction & Mechanistic Overview
Sodium (4-nitrophenyl)methanesulfonate (CAS: 36639-50-6) is a highly versatile organic intermediate utilized extensively in synthetic chemistry, materials science, and drug development[1][2]. Characterized by its electron-withdrawing nitro group and a stable sulfonate backbone, it serves as a primary building block for synthesizing sulfonyl halides (fluorides and chlorides) and sulfonate esters[3][4].
In modern drug discovery, the compound is highly valued as a precursor for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[4]. Furthermore, its downstream ester derivatives (e.g., p-nitrophenyl methanesulfonate) are widely employed as mechanistic probes in enzyme and coordination-cage hydrolysis studies, where the p-nitrophenolate leaving group provides a distinct colorimetric readout for kinetic profiling[5][6].
Mechanistic Causality & Experimental Design
The utility of this compound relies on the precise manipulation of its functional groups. As a Senior Application Scientist, understanding the "why" behind these protocols is as critical as the steps themselves:
Nucleophilic Aliphatic Substitution (
SN2
) : The synthesis of the sodium salt relies on the nucleophilic attack of the sulfite anion (
SO32−
) on the benzylic carbon of 4-nitrobenzyl bromide[7]. A 1:1 Methanol/Water solvent system is deliberately chosen: water dissolves the inorganic sodium sulfite, while methanol solvates the organic bromide. This creates a homogenous biphasic-to-monophasic environment at reflux that maximizes collision frequency and reaction rate[8].
Deoxyfluorination for SuFEx : Converting the inert sulfonate salt to a sulfonyl fluoride requires specialized deoxygenating fluorinating agents (e.g., XtalFluor salts)[4]. The resulting (4-nitrophenyl)methanesulfonyl fluoride is highly resistant to spontaneous hydrolysis but reacts with exquisite precision with amines or phenols under specific SuFEx catalysis, making it a premier tool for late-stage functionalization[4].
Moisture Sensitivity in Chlorination : When converting the sulfonate salt to a sulfonyl chloride using
PCl5
, rigorous drying of the starting material is mandatory. Residual water will violently quench the halogenating reagents, hydrolyzing the intermediate back to the sulfonic acid and destroying the yield[3][7].
Reaction Workflows
Reaction workflow of Sodium (4-nitrophenyl)methanesulfonate synthesis and downstream applications.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of Sodium (4-Nitrophenyl)methanesulfonate
Objective: High-yield preparation of the sulfonate salt via
SN2
displacement[7][8].
Setup : In a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 100 g (463 mmol, 1.0 equiv.) of 4-nitrobenzyl bromide and 64.2 g (509 mmol, 1.1 equiv.) of sodium sulfite[7].
Solvent Addition : Add 500 mL of methanol and 500 mL of deionized water to the flask. Insight: The mixture will initially be heterogeneous but will resolve as the reaction approaches reflux.[8]
Reaction : Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC)[7].
Completion : Once the 4-nitrobenzyl bromide is completely consumed (typically 2-4 hours), remove the heat source and allow the reaction mixture to cool slowly to room temperature[7].
Isolation : The product will precipitate as a white/pale-yellow crystalline solid. Collect the precipitate via vacuum filtration[2][7].
Drying (Critical Step) : Dry the collected solid thoroughly for 16 hours at 65 °C under high vacuum (0.05 mm Hg)[7]. Causality: Strict removal of residual water ensures compatibility with downstream halogenation steps.
Yield : Approximately 100 g (90%) of sodium (4-nitrophenyl)methanesulfonate[7].
Protocol B: Synthesis of (4-Nitrophenyl)methanesulfonyl Fluoride
Objective: Conversion of the sulfonate salt to a SuFEx-ready sulfonyl fluoride[4].
Preparation : Under an inert argon atmosphere, suspend 0.25 mmol of rigorously dried sodium (4-nitrophenyl)methanesulfonate in anhydrous dichloromethane (DCM)[4].
Activation : Cool the suspension to 0 °C using an ice bath. Slowly add the deoxyfluorinating reagent (e.g., XtalFluor-E, 1.2 equiv.)[4].
Reaction : Allow the mixture to warm to room temperature and stir for 1 to 16 hours. Reaction progress can be validated by taking aliquots for
19F
NMR spectroscopy (looking for the characteristic sulfonyl fluoride peak around +68 ppm)[4].
Quenching : Dilute the reaction mixture with additional DCM and wash with deionized water to quench any unreacted fluorinating agent[4].
Purification : Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (using an EtOAc/Hexanes gradient)[4].
Protocol C: Synthesis of (4-Nitrophenyl)methanesulfonyl Chloride
Objective: Preparation of the highly reactive sulfonyl chloride intermediate[3].
Mixing : In a fume hood, thoroughly mix finely ground sodium (4-nitrophenyl)methanesulfonate (20 mmol) with ground phosphorus pentachloride (
PCl5
, 24 mmol) at room temperature[3].
Initiation : Add 2-3 drops of phosphorus oxychloride (
POCl3
) to act as a phase-transfer catalyst and initiator[3].
Heating : Heat the solid mixture to 90 °C under constant agitation. The reaction is complete when the mixture liquefies and the initial yellow coloration fades to a grayish hue[3].
Isolation : Cool the mixture and triturate the residue with cold ethyl acetate to precipitate the inorganic byproducts. Filter the mixture and concentrate the filtrate to yield the crude sulfonyl chloride, which can be recrystallized from anhydrous solvents[3].
Quantitative Data Summary
The following table summarizes the expected parameters and analytical markers for the described workflows to ensure a self-validating experimental setup:
Application Notes and Protocols for the Incorporation of Sodium (4-nitrophenyl)methanesulfonate in Pesticide Manufacturing
Abstract This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists on the effective utilization of Sodium (4-nitrophenyl)methanesulfonate (CAS No: 36639-50-6) in the fi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists on the effective utilization of Sodium (4-nitrophenyl)methanesulfonate (CAS No: 36639-50-6) in the field of pesticide manufacturing. This document moves beyond a simple recitation of properties to deliver in-depth protocols, mechanistic rationale, and formulation strategies. We will explore the synthesis of this key intermediate, its application in the construction of novel active ingredients, and the analytical methods required for robust quality control. The protocols herein are designed as self-validating systems, emphasizing safety, reproducibility, and a clear understanding of the chemical principles at play.
Introduction: The Role of Specialized Intermediates in Agrochemicals
The development of advanced and effective crop protection agents is a cornerstone of modern agriculture.[1] At the heart of this innovation are specialized chemical intermediates, which serve as the foundational building blocks for complex active ingredients.[1] Sodium (4-nitrophenyl)methanesulfonate, with the chemical formula C₇H₆NNaO₅S, is one such intermediate of significant interest.[2] It is a water-soluble, white crystalline solid that uniquely combines two moieties of high value in agrochemical design: a nitroaromatic ring and a methanesulfonate group.[2]
Nitroaromatic compounds are established precursors in the synthesis of a wide array of pesticides, including insecticides and fungicides.[3][4] The nitro group is a versatile functional handle that can be readily transformed into other functionalities, such as amines, to build molecular complexity.[5] Simultaneously, sulfonate esters are recognized for their utility in pharmaceuticals and agrochemicals, often improving a molecule's bioavailability or acting as an excellent leaving group in synthetic reactions.[6][7][8]
This guide details the synthesis, quality control, and strategic incorporation of sodium (4-nitrophenyl)methanesulfonate as a synthetic precursor for creating new pesticide active ingredients.
The most direct and scalable synthesis of sodium (4-nitrophenyl)methanesulfonate involves the nucleophilic substitution of 4-nitrobenzyl bromide with sodium sulfite.[9][10] The mixed solvent system is critical for this reaction, as it must solubilize both the organic halide and the inorganic sulfite salt to facilitate the reaction.
Materials and Equipment
Reagent / Equipment
Specification
Supplier Example
CAS No.
4-Nitrobenzyl bromide
≥98% Purity
Sigma-Aldrich
100-11-8
Sodium sulfite
Anhydrous, ≥98%
Fisher Scientific
7757-83-7
Methanol
ACS Grade
VWR
67-56-1
Deionized Water
Type II
Millipore
7732-18-5
Round-bottom flask
2 L, with reflux condenser
Kimble
N/A
Magnetic stirrer with heating
IKA
N/A
Buchner funnel & filter paper
Whatman
N/A
Vacuum oven
N/A
Step-by-Step Synthesis Procedure
Reaction Setup : In a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, create a suspension of 100 g (463 mmol) of 4-nitrobenzyl bromide and 64.2 g (509 mmol, 1.1 equivalents) of sodium sulfite.[10]
Solvent Addition : Add 500 mL of methanol and 500 mL of deionized water to the flask.[10] The biphasic solvent system is essential for bringing the organic and inorganic reactants into contact.
Reflux : Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate), observing the consumption of the 4-nitrobenzyl bromide spot.
Crystallization and Isolation : Once the starting bromide is consumed (typically 4-6 hours), allow the reaction mixture to cool slowly to room temperature. The product, sodium (4-nitrophenyl)methanesulfonate, will precipitate out of the solution as a white to pale yellow solid.[9]
Filtration : Collect the precipitated product by vacuum filtration using a Buchner funnel.
Washing : Wash the filter cake with a small amount of cold methanol to remove any unreacted starting material or impurities.
Drying : Dry the product thoroughly in a vacuum oven at 65°C to a constant weight to yield the final product (typical yield: ~90%).[9][10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Sodium (4-nitrophenyl)methanesulfonate.
Quality Control and Analytical Protocols
Ensuring the purity of an intermediate is critical for the efficiency and yield of subsequent synthetic steps and the quality of the final active ingredient.[1] High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of sodium (4-nitrophenyl)methanesulfonate.
HPLC Method for Purity Assessment
This protocol is adapted from general methods for analyzing methanesulfonate compounds and offers a reliable starting point for validation.[11][12]
Parameter
Condition
Rationale
Column
C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Provides good retention and separation for polar aromatic compounds.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Standard mobile phase for reverse-phase chromatography.
Gradient
0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-20 min: 95% to 5% B20-25 min: 5% B
A gradient elution ensures separation of potential impurities with different polarities.
Flow Rate
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Detection
UV at 254 nm
The nitrophenyl group has a strong chromophore, allowing for sensitive detection.
Injection Volume
10 µL
Sample Prep
Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile.
Ensures complete dissolution and compatibility with the mobile phase.
Protocol for Purity Analysis
Prepare the mobile phases and prime the HPLC system.
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
Inject the sample solution and run the gradient method.
Integrate the peak corresponding to sodium (4-nitrophenyl)methanesulfonate and any impurity peaks.
Calculate the purity as a percentage of the total peak area. The target purity for use as an intermediate should be ≥98%.
Application Protocol: A Model for Pesticide Synthesis
The true utility of sodium (4-nitrophenyl)methanesulfonate is as a versatile building block. The following protocol outlines a two-step model reaction pathway to demonstrate its incorporation into a more complex molecular structure, a common strategy in the discovery of new pesticide active ingredients.[13] This pathway leverages the reactivity of the nitro group.
Model Pathway: Synthesis of a Novel Amide Derivative
This model involves the reduction of the nitro group to an amine, followed by an acylation reaction to form an amide.
Step A: Reduction to Sodium (4-aminophenyl)methanesulfonate. The nitro group is selectively reduced to an amine using a standard reducing agent like sodium borohydride with a catalyst or catalytic hydrogenation.
Step B: Amide Coupling. The newly formed amine is then reacted with an acyl chloride (e.g., 2,6-dichlorobenzoyl chloride) to form a stable amide linkage. This structure is analogous to the benzoylphenyl urea class of insecticides.[1]
Step-by-Step Procedure for Model Synthesis
Step A: Nitro Group Reduction
Dissolve 10 g of sodium (4-nitrophenyl)methanesulfonate in 100 mL of water in a 250 mL flask.
Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~0.5 g).
Place the flask under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate contains the desired sodium (4-aminophenyl)methanesulfonate. This solution can often be used directly in the next step.
Step B: Amide Coupling
To the aqueous filtrate from Step A, add 1.2 equivalents of sodium bicarbonate to act as a base.
Cool the solution in an ice bath to 0-5°C.
In a separate flask, dissolve 1.1 equivalents of 2,6-dichlorobenzoyl chloride in a minimal amount of an organic solvent like tetrahydrofuran (THF).
Add the acyl chloride solution dropwise to the cold, stirred amine solution. Maintain the temperature below 10°C.
Allow the reaction to stir for 2-4 hours, warming to room temperature.
The resulting amide product may precipitate from the solution. If not, it can be isolated by extraction or acidification followed by filtration.
The crude product should be purified by recrystallization or column chromatography to yield the final target molecule.
Synthetic Pathway Diagram
Caption: Model pathway for incorporating the intermediate into a novel amide.
Formulation Considerations
While sodium (4-nitrophenyl)methanesulfonate is an intermediate, the final active ingredient derived from it may retain water-soluble properties. For such compounds, a Soluble Powder (SP) formulation is an excellent choice due to its simplicity and high active ingredient loading.[14][15]
An SP formulation is a powder that dissolves in water to form a true solution, requiring no further agitation after initial mixing.[14]
Components of a Typical Soluble Powder (SP) Formulation
Component
Function
Example
Typical % (w/w)
Active Ingredient (AI)
Pesticidal activity
The synthesized derivative
50 - 80%
Wetting Agent
Speeds up dissolution in water
Sodium dodecyl sulfate
1 - 3%
Dispersing Agent
Prevents clumping before dissolution
Lignosulfonate
2 - 5%
Inert Carrier
Diluent, improves flowability
Soluble salt (e.g., sodium sulfate) or soluble sugar
To 100%
Lab-Scale Protocol for SP Formulation
Pre-milling : Gently mill the crystalline Active Ingredient to a fine powder (< 75 microns) to increase its surface area and accelerate dissolution.
Blending : In a suitable blender (e.g., a V-blender), combine the milled AI, wetting agent, dispersing agent, and inert carrier in their specified ratios.
Homogenization : Blend the components until a uniform, free-flowing powder is achieved.
Packaging : Package the final SP formulation in moisture-proof packaging.
Safety and Handling
Sodium (4-nitrophenyl)methanesulfonate and its derivatives must be handled with appropriate care. The nitroaromatic functionality can impart toxicity.[3][16]
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields.[2][17] When handling the dry powder, a dust mask or respirator is recommended to prevent inhalation.[17]
Handling : Avoid contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.[2] Keep away from open flames and high temperatures as it is a flammable substance.[2]
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents, reducing agents, and acids to prevent dangerous reactions.[2]
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Sodium (4-nitrophenyl)methanesulfonate is a highly valuable and versatile intermediate for the pesticide manufacturing industry. Its dual functionality provides a strategic starting point for the synthesis of novel active ingredients. The protocols outlined in this guide for its synthesis, quality control, and subsequent synthetic application offer a robust framework for its successful incorporation into research and development pipelines. By understanding the causality behind each procedural step and adhering to strict safety and analytical standards, scientists can effectively leverage this compound to create the next generation of crop protection solutions.
The ABC's of Pesticide Formulations. (n.d.). University of Florida, IFAS Extension. [Link]
Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Pesticide Formulations. (n.d.). Purdue University Extension. [Link]
Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
2-NITROPHENOL 4-NITROPHENOL. (1992). Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Public Health Service. [Link]
Formulations. (n.d.). Washington State University Production Guide. [Link]
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. (2022). Molecules. [Link]
Sodium (4-nitrophenyl)methanesulfonate | 36639-50-6. (n.d.). AA Blocks. [Link]
Stable suspension concentrate formulation for water-soluble compounds. (2016).
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2000). Microbiology and Molecular Biology Reviews. [Link]
Secondary Formation and Impacts of Gaseous Nitro-Phenolic Compounds in the Continental Outflow Observed at a Background Site in South China. (2021). Environmental Science & Technology. [Link]
DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF METHYL METHANE SULPHONATE, ETHYL METHANE SULPHONATE AND ISOPROPYL METHANE SULPHONATE IN RASAGILINE MESYLATE BY HEAD SPACE GAS CHROMATOGRAPHY. (2015). ResearchGate. [Link]
Nitrophenols. (2001). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC-MS. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
Synthesis of sodium 4-nitrobenzyl sulfonate. (n.d.). PrepChem.com. [Link]
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). ResearchGate. [Link]
4-Nitrophenol. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]
4-nitrophenol – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). Molecules. [Link]
Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (2025). ResearchGate. [Link]
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2000). ASM Journals. [Link]
Reduction of nitroaromatic pesticides with zero-valent iron. (2003). Water Research. [Link]
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2025). ResearchGate. [Link]
Application Note & Protocol: Selecting Optimal Organic Solvents for Sodium (4-nitrophenyl)methanesulfonate
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal organic solvents for dissolving sodium (4-nitrophenyl)methanesulfonate (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal organic solvents for dissolving sodium (4-nitrophenyl)methanesulfonate (CAS 36639-50-6). The principles of solubility, focusing on the physicochemical properties of this ionic organic salt, are discussed in detail. A systematic approach to solvent screening is presented, supported by a robust experimental protocol for determining solubility. This guide emphasizes the causality behind solvent choice, aiming to empower researchers to make informed decisions for applications in organic synthesis, formulation, and purification.
Introduction: The Critical Role of Solvent Selection
Sodium (4-nitrophenyl)methanesulfonate is an organic compound used as an intermediate in the synthesis of various substances, including dyes, fluorescent agents, and pharmaceuticals[1]. The ability to effectively dissolve this compound is a critical first step in nearly all of its applications. A suitable solvent system ensures reaction homogeneity, controls reaction rates, facilitates purification, and is paramount in developing stable formulations.
The challenge in dissolving sodium (4-nitrophenyl)methanesulfonate lies in its dual nature: it is an ionic salt, which suggests high polarity, but it also contains a significant nonpolar aromatic moiety. This guide will deconstruct the molecular properties of the solute to predict and rationalize its behavior in a range of common organic solvents.
Ionic Head: A sodium sulfonate group (-SO₃⁻Na⁺). This group is highly polar and capable of strong ion-dipole interactions.
Organic Body: A 4-nitrophenylmethane group. The nitro group (-NO₂) is strongly electron-withdrawing and polar, while the benzene ring provides a nonpolar, aromatic character.
The fundamental principle governing solubility is "like dissolves like"[4][5][6]. This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents[4][5]. For an ionic organic salt like sodium (4-nitrophenyl)methanesulfonate, dissolution requires a solvent capable of two key actions:
Overcoming Lattice Energy: The solvent must provide enough energy through solvation to break apart the strong electrostatic attractions between the Na⁺ and the (4-nitrophenyl)methanesulfonate⁻ ions in the crystal lattice[7].
Solvating the Ions: The solvent molecules must surround the individual ions, stabilizing them in solution[7][8]. The negative pole of the solvent's dipole will orient towards the Na⁺ cation, and the positive pole will orient towards the sulfonate anion[8].
Polar solvents are therefore the primary candidates. They are broadly classified into two categories relevant to this task:
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as hydrogen bond donors[9]. They are particularly effective at solvating anions (like the sulfonate group) through hydrogen bonding.
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds[9]. They are excellent at solvating cations (like Na⁺) because their negative dipole end is typically exposed. However, their ability to solvate anions is weaker compared to protic solvents[9].
Recommended Solvents for Screening
Based on the principles above, the following solvents are recommended for an initial solubility screening. They are categorized from most to least promising.
Solvent Category
Solvent Name
Rationale for Inclusion
Predicted Solubility
Highly Polar Protic
Water (H₂O)
Excellent at solvating both cations and anions due to high polarity and hydrogen bonding. The compound is described as soluble in water[1].
High
Highly Polar Protic
Methanol (CH₃OH)
A polar protic solvent that can solvate both ions. Often a good choice for organic salts that have some hydrocarbon character[4].
Moderate to High
Highly Polar Protic
Ethanol (C₂H₅OH)
Slightly less polar than methanol, but still a strong candidate. The increased alkyl chain may improve interaction with the phenyl ring[4].
Moderate
Highly Polar Aprotic
Dimethyl Sulfoxide (DMSO)
A very strong polar aprotic solvent, excellent at solvating cations. Often capable of dissolving many otherwise poorly soluble organic salts[9].
High
Highly Polar Aprotic
Dimethylformamide (DMF)
Similar to DMSO, it is a highly polar aprotic solvent effective at dissolving many polar organic compounds.
High
Moderately Polar Aprotic
Acetonitrile (CH₃CN)
A common polar aprotic solvent, but generally a weaker solvent for salts than DMSO or DMF.
Low to Moderate
Moderately Polar Aprotic
Acetone ((CH₃)₂CO)
Less polar than acetonitrile. Unlikely to be a good solvent on its own but could be useful in a solvent mixture.
Low
Nonpolar
Toluene (C₇H₈)
Included as a negative control. Its nonpolar nature is insufficient to overcome the lattice energy of the salt.
Insoluble
Nonpolar
Hexane (C₆H₁₄)
Included as a negative control. A classic nonpolar alkane solvent.
Caption: Experimental workflow for gravimetric solubility determination.
Procedure:
Preparation: To a 4 mL glass vial, add an excess amount of sodium (4-nitrophenyl)methanesulfonate (e.g., ~50-100 mg). "Excess" means that undissolved solid should be clearly visible after equilibration.
Solvent Addition: Accurately add a known volume of the test solvent (e.g., 2.0 mL) to the vial.
Equilibration: Seal the vial tightly. Place it in a temperature-controlled shaker set to 25 °C. Agitate the slurry for at least 24 hours to ensure the solution reaches equilibrium saturation. Causality Note: 24-48 hours is typically sufficient for most compounds to reach equilibrium. Visual confirmation that the amount of excess solid is no longer changing can be a useful indicator.
Sample Collection: After equilibration, let the vials stand undisturbed in the temperature bath for 1-2 hours to allow the excess solid to settle.
Filtration: Carefully draw a portion of the clear supernatant into a syringe. Attach a chemically-compatible syringe filter (e.g., PTFE for most organic solvents) and discard the first few drops. Filter at least 1 mL of the saturated solution into a pre-weighed (to 0.1 mg) clean, dry vial.
Mass Determination: Immediately cap the vial containing the filtrate and weigh it. This gives the total mass of the saturated solution.
Solvent Evaporation: Place the vial (with cap removed) in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 60-80 °C). Alternatively, use a vacuum desiccator or rotary evaporator.
Final Weighing: Once the solvent is completely removed and the vial has cooled to room temperature, weigh the vial containing the dry solute residue.
Calculation:
Mass of Solute = (Weight of vial + dry residue) - (Weight of empty vial)
Mass of Solution = (Weight of vial + filtrate) - (Weight of empty vial)
Mass of Solvent = Mass of Solution - Mass of Solute
Solubility (mg/mL) = (Mass of Solute in mg) / (Mass of Solvent in g / Density of Solvent in g/mL)
Note: For a simpler approximation, if the volume of added solvent is precise, one can calculate solubility as (Mass of Solute / Volume of Filtrate). However, the gravimetric method described is more accurate.
Molecular Interactions & Visualization
A good solvent, such as DMSO, effectively dissolves sodium (4-nitrophenyl)methanesulfonate by forming strong ion-dipole interactions that stabilize the dissociated ions in solution.
Caption: Solvation of ions by polar aprotic (DMSO) and polar protic (Methanol) solvents.
Safety & Handling
Sodium (4-nitrophenyl)methanesulfonate is a flammable solid and may be harmful if swallowed, inhaled, or in contact with skin[1][10].
Always handle the compound in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Consult the Safety Data Sheet (SDS) for the compound and all solvents used before beginning any experimental work.
Avoid contact with strong oxidizing agents, reducing agents, and acids[1].
Conclusion
The solubility of sodium (4-nitrophenyl)methanesulfonate is governed by its ionic character and the polarity of the solvent. Highly polar solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like water and methanol, are predicted to be the most effective. Nonpolar solvents are not suitable. The provided gravimetric protocol offers a robust and accurate method for quantifying solubility, enabling researchers to select the optimal solvent system for their specific application, thereby enhancing the efficiency and success of their synthetic or formulation endeavors.
References
Sodium (4-nitrophenyl)methanesulfonate - ChemBK. (2024, April 9). Retrieved from ChemBK.com. [Link]
Sodium (4-nitrophenyl)methanesulfonate | 36639-50-6. AA Blocks. Retrieved from aablocks.com. [Link]
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from chemistrysteps.com. [Link]
Solubility of Organic Compounds. (2023, August 31). Retrieved from macewan.ca. [Link]
Solubility of organic compounds (video). Khan Academy. Retrieved from khanacademy.org. [Link]
Protic and Aprotic Solvents. W.W. Norton. Retrieved from wwnorton.com. [Link]
Dissolution of Ionic Compounds. (2022, July 22). Chemistry LibreTexts. Retrieved from chem.libretexts.org. [Link]
Technical Support Center: Synthesis of Sodium (4-Nitrophenyl)methanesulfonate
Welcome to the Technical Support Center for Organic Synthesis. This guide is engineered for researchers, process chemists, and drug development professionals who are optimizing the synthesis of sodium (4-nitrophenyl)meth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Organic Synthesis. This guide is engineered for researchers, process chemists, and drug development professionals who are optimizing the synthesis of sodium (4-nitrophenyl)methanesulfonate.
The preparation of this molecule relies on the Strecker sulfite alkylation , a foundational method for synthesizing sulfonate salts directly from alkyl halides using an alkali metal sulfite[1]. While the reaction appears straightforward on paper, achieving high yields (>85%) requires precise control over phase dynamics, nucleophilic competition, and isolation mechanics.
Mechanistic Pathway & Reaction Dynamics
To troubleshoot yield issues, we must first understand the competing pathways in the reaction vessel. The desired reaction is a bimolecular nucleophilic substitution (
SN2
) where the sulfite ion (
SO32−
) attacks the electrophilic benzylic carbon. However, because the reaction requires an aqueous environment to dissolve the sodium sulfite, solvolysis (hydrolysis) by water acts as a constant competing side reaction, generating an unwanted alcohol byproduct.
Logical relationship between desired Strecker alkylation and competing solvolysis.
Troubleshooting & FAQs
Q1: My reaction suffers from low yield, and I recover a lot of unreacted 4-nitrobenzyl halide. How can I drive the reaction to completion?Causality & Solution: The primary issue is mass transfer limitation. 4-nitrobenzyl halides are highly hydrophobic, while sodium sulfite is strictly water-soluble. Running the reaction in pure water creates a biphasic system where the substitution rate is severely bottlenecked at the phase boundary.
Recommendation: Utilize a 1:1 Methanol/Water or Ethanol/Water co-solvent system[2]. This specific ratio homogenizes the reaction mixture at reflux, allowing the
SN2
substitution to proceed rapidly in a single phase without precipitating the inorganic sulfite.
Q2: I am observing a significant amount of 4-nitrobenzyl alcohol byproduct. How do I minimize hydrolysis?Causality & Solution: Hydrolysis occurs because water acts as a competing nucleophile. While the activation energy for the
SN2
attack by the highly nucleophilic sulfite anion is lower than that of water, water is present in massive excess as the solvent.
Recommendation: Maintain a slight stoichiometric excess of sodium sulfite (1.1 to 1.5 equivalents) to ensure pseudo-first-order kinetics heavily favor the sulfite attack[3]. Additionally, using 4-nitrobenzyl bromide instead of the chloride provides superior leaving group kinetics, allowing the
SN2
reaction to outpace background hydrolysis significantly[3].
Q3: The reaction is complete by TLC, but I am struggling to isolate the product. Liquid-liquid extraction isn't working. What is the best isolation strategy?Causality & Solution: Sodium (4-nitrophenyl)methanesulfonate is highly water-soluble due to its ionic sulfonate headgroup. It will not partition into organic solvents like ethyl acetate or dichloromethane.
Recommendation: Exploit the temperature-dependent solubility of the sulfonate salt. By allowing the 1:1 Methanol/Water mixture to cool slowly to room temperature, the product will spontaneously crystallize out of the solution[3]. If the yield is still low, concentrate the mixture under reduced pressure to remove the methanol before cooling.
Quantitative Data: Solvent System Optimization
The choice of solvent is the single most critical variable in this synthesis. The table below summarizes the expected outcomes based on the thermodynamic and kinetic realities of the solvent environment.
Solvent System
Reagent Solubility Profile
Reaction Kinetics
Hydrolysis Rate
Typical Yield
100% Water
Poor (Biphasic suspension)
Mass-transfer limited
High
< 40%
100% Methanol
Poor (Na₂SO₃ is insoluble)
Reagent-limited
Low
< 15%
1:1 MeOH/Water
Excellent (Homogeneous at reflux)
Rapid (
SN2
favored)
Moderate
85 - 90%
Water + PTC (TBAB)
Good (Micellar phase transfer)
Moderate
Moderate
70 - 80%
Validated Experimental Protocol
This protocol is adapted from established literature to provide a self-validating, high-yield workflow for the synthesis of sodium 4-nitrobenzyl sulfonate[3].
Scale: 100 g (463 mmol) of 4-nitrobenzyl bromide.
Step 1: Reagent Preparation
In a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 100 g (463 mmol, 1.0 equiv.) of 4-nitrobenzyl bromide in 500 mL of methanol.
Note: The bromide is preferred over the chloride for faster reaction kinetics.
Step 2: Nucleophile Addition
Dissolve 64.2 g (509 mmol, 1.1 equiv.) of anhydrous sodium sulfite in 500 mL of deionized water. Add this aqueous solution to the methanolic suspension.
Self-Validation Checkpoint: As the mixture is heated, it should transition from a heterogeneous suspension to a largely homogeneous solution, confirming that phase boundaries will not limit the reaction.
Step 3: Thermal Activation
Heat the reaction mixture to a gentle reflux (approx. 75–80 °C). Maintain reflux with continuous stirring.
Step 4: Reaction Monitoring
Monitor the reaction progress via Thin Layer Chromatography (TLC).
Self-Validation Checkpoint: The reaction is deemed complete when the high-Rf starting material spot (UV-active 4-nitrobenzyl bromide) is entirely consumed. This typically takes 2 to 4 hours depending on the exact reflux temperature.
Step 5: Product Isolation
Remove the heat source and allow the reaction mixture to cool slowly to room temperature. As the solution cools, the highly polar product will spontaneously precipitate[3].
Step 6: Filtration & Drying
Collect the precipitated product via vacuum filtration. Wash the filter cake with a small volume of ice-cold methanol to remove trace organic impurities (such as the alcohol byproduct). Dry the solid thoroughly under high vacuum (0.05 mm Hg) at 65 °C for 16 hours.
Expected Yield: ~100 g (90%) of sodium (4-nitrophenyl)methanesulfonate as a white to pale-yellow crystalline solid[3].
References
Synthesis of sodium 4-nitrobenzyl sulfonate - PrepChem.com
Source: prepchem.com
URL:[Link]
Cyclopentadienone Iron Complex- Catalyzed Hydrogenation of Ketones: The Influence of the Charge-Tag on Catalytic Performance
Source: ethz.ch
URL:[Link]
Technical Support Center: Troubleshooting Incomplete Dissolution of Sodium (4-nitrophenyl)methanesulfonate
Welcome to our dedicated technical support guide for sodium (4-nitrophenyl)methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support guide for sodium (4-nitrophenyl)methanesulfonate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the dissolution of this compound. Our approach is rooted in providing a clear understanding of the underlying chemical principles to empower you to effectively troubleshoot and optimize your experimental workflow.
Q1: I'm experiencing incomplete dissolution of my sodium (4-nitrophenyl)methanesulfonate in water. What are the initial steps I should take?
A1: Incomplete dissolution is a common issue that can often be resolved by systematically evaluating your materials and methods. As a first step, let's confirm the basics of your experimental setup.
Initial Verification Protocol:
Confirm Compound Identity and Purity: Verify the Certificate of Analysis (CoA) for your batch of sodium (4-nitrophenyl)methanesulfonate. Purity is typically stated as 97% or 98%.[1][2] Impurities can significantly impact solubility.
Assess Water Quality: Use high-purity water (e.g., deionized, distilled, or Milli-Q) to avoid introducing ionic contaminants that could interfere with dissolution.
Control the Temperature: Ensure your water is at room temperature. The solubility of most solids in liquids increases with temperature.[3][4]
Adequate Agitation: Ensure you are providing sufficient agitation (e.g., stirring or vortexing) to facilitate the interaction between the solute and solvent particles.[3]
Allow Sufficient Time: Dissolution is not always instantaneous. Allow a reasonable amount of time for the compound to dissolve with continuous agitation.
If you have verified these initial steps and are still facing issues, proceed to the more detailed troubleshooting questions below.
Q2: I've followed the initial steps, but my compound still isn't dissolving completely. Could the pH of my solution be the issue?
A2: Yes, the pH of the solvent can be a critical factor, especially for salts of weak acids or bases. Sodium (4-nitrophenyl)methanesulfonate is the salt of a strong acid (methanesulfonic acid derivative) and a strong base (sodium hydroxide), so its solubility is expected to be relatively pH-independent in the neutral to acidic range.[5] However, in highly alkaline or acidic conditions, degradation or other chemical changes could occur.
Troubleshooting Workflow for pH Effects:
A workflow to diagnose pH-related dissolution issues.
Q3: Could the physical properties of my compound or the solvent be the root cause?
A3: Absolutely. The physical state of both the solute and the solvent plays a significant role in the dissolution process.
Key Physical Factors and How to Address Them:
Factor
Potential Issue
Recommended Action
Scientific Rationale
Particle Size
Larger crystals have a smaller surface area-to-volume ratio, slowing down the rate of dissolution.
Gently grind the compound into a fine powder using a mortar and pestle before adding it to the solvent.
Increasing the surface area enhances the interaction between the solute and solvent molecules, accelerating the dissolution process.[3][4]
Solvent Temperature
The solubility of most solids increases with temperature.
Gently warm the solvent while stirring. Be cautious not to boil the solvent, as this could lead to degradation.
Increased kinetic energy of the solvent molecules allows them to more effectively break apart the crystal lattice of the solute.[4]
Solvent Polarity
While sodium (4-nitrophenyl)methanesulfonate is stated to be soluble in water and organic solvents, the choice of organic solvent is critical.[6]
If working with an organic solvent, consider a more polar option. For aqueous solutions, the use of a co-solvent might be necessary.
"Like dissolves like." A polar solute will dissolve best in a polar solvent. Sulfonate salts are highly polar.[5]
Experimental Protocol for Using a Co-Solvent:
Attempt to dissolve the compound in your primary solvent (e.g., water).
If dissolution is incomplete, add a small amount (e.g., 5-10% of the total volume) of a miscible, more polar organic solvent like methanol, ethanol, or DMSO.
Continue to agitate and observe for improved solubility.
Q4: I've tried adjusting the physical parameters, but I'm still seeing a precipitate. Could my compound be degrading?
A4: While sodium (4-nitrophenyl)methanesulfonate is generally stable at room temperature, degradation is a possibility under certain conditions, such as extreme pH or high temperatures.[6] Degradation products may be less soluble than the parent compound.
Investigating Potential Degradation:
Visual Inspection: Note the color of your solution. The 4-nitrophenyl group can be susceptible to reduction, which might lead to a color change.
Analytical Characterization: If you have access to analytical instrumentation, techniques like HPLC or NMR can be used to check for the presence of impurities or degradation products in your undissolved material.
Review Storage Conditions: Ensure the compound has been stored in a cool, dry place as recommended.[6] Some suppliers also indicate the need for temperature-controlled storage.[7]
The process of dissolution and potential degradation.
Summary of Troubleshooting Strategies
Strategy
Action
Expected Outcome
Solvent Modification
Increase temperature, adjust pH to neutral, use a co-solvent.
Enhanced solubility.
Physical Alteration
Grind the compound to a finer powder.
Increased rate of dissolution.
Process Optimization
Increase agitation time and intensity.
Complete dissolution.
Purity Assessment
Analyze the compound for impurities or degradation products.
Identification of underlying chemical issues.
References
ChemBK. (2024, April 9). Sodium (4-nitrophenyl)methanesulfonate. Retrieved from [Link]
Avantor. (n.d.). Sodium (4-nitrophenyl)methanesulfonate 98%. Retrieved from [Link]
ACS Publications. (2017, August 29). Increase in Solubility of Poorly-Ionizable Pharmaceuticals by Salt Formation: A Case of Agomelatine Sulfonates. Crystal Growth & Design. Retrieved from [Link]
Grokipedia. (2026, January 13). Sulfonate. Retrieved from [Link]
AA Blocks. (n.d.). 36639-50-6 | MFCD02334757 | Sodium (4-nitrophenyl)methanesulfonate. Retrieved from [Link]
American Pharmaceutical Review. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]
StudySmarter. (n.d.). Unit 4: Solubility and Factors Affecting Solubility. Retrieved from [Link]
CK-12 Foundation. (2012, February 23). 17.4 Factors Affecting Solubility. Retrieved from [Link]
Chemsrc. (2025, August 25). SODIUM (4-NITROPHENYL)METHANESULFONATE | CAS#:36639-50-6. Retrieved from [Link]
optimizing reaction temperature for sodium (4-nitrophenyl)methanesulfonate synthesis
Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic parameters governing the synthesis of sodiu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic parameters governing the synthesis of sodium (4-nitrophenyl)methanesulfonate (also known as sodium 4-nitrobenzyl sulfonate).
This guide focuses on the Strecker sulfite alkylation pathway, detailing the causality behind thermal control, providing a self-validating standard operating procedure (SOP), and troubleshooting common deviations.
Process Overview: The Strecker Sulfite Alkylation
The synthesis of sodium (4-nitrophenyl)methanesulfonate relies on a bimolecular nucleophilic substitution (
SN2
) where the sulfite anion (
SO32−
) attacks 4-nitrobenzyl bromide[1]. While the sulfite ion is an ambidentate nucleophile, the soft sulfur atom preferentially attacks the soft benzylic carbon.
Temperature control is the single most critical variable in this workflow. The reaction requires sufficient thermal energy to overcome the
SN2
activation barrier, but excessive heat in the presence of water promotes a competing hydrolysis side-reaction, converting the starting material into 4-nitrobenzyl alcohol instead of the desired sulfonate salt.
Standard Operating Procedure (SOP) & Self-Validating Protocol
This protocol is engineered to be a self-validating system, meaning the physical behavior of the reaction mixture at each step serves as an intrinsic quality control checkpoint. This methodology is adapted from validated pharmaceutical synthesis routes[2].
Step 1: Phase-Homogenizing Reagent Mixing
Action: Suspend 100 g (463 mmol, 1.0 equiv.) of 4-nitrobenzyl bromide and 64.2 g (509 mmol, 1.1 equiv.) of sodium sulfite in a solvent mixture of 500 mL methanol and 500 mL deionized water[1].
Causality: 4-nitrobenzyl bromide is insoluble in pure water, while sodium sulfite is insoluble in pure organic solvents. The 1:1 Methanol/Water mixture acts as a phase-homogenizing medium, bringing both reactants into the same phase to enable the
SN2
collision.
Step 2: Thermal Activation (Auto-Regulated)
Action: Heat the suspension to reflux under continuous stirring[1].
Causality: The 1:1 Methanol/Water mixture has a boiling point of approximately 75–80 °C. Refluxing natively caps the reaction temperature, providing an auto-regulating thermal environment that maximizes substitution kinetics while remaining below the threshold for rapid hydrolysis.
Action: Monitor the reaction progress via Thin Layer Chromatography (TLC)[1].
Validation: The complete disappearance of the non-polar 4-nitrobenzyl bromide spot confirms that the forward reaction has reached completion (typically 2–4 hours).
Action: Remove the heat source and allow the reaction mixture to cool gradually to room temperature[1].
Validation: The product, sodium (4-nitrophenyl)methanesulfonate, has a steep temperature-solubility curve in the MeOH/Water mixture. Spontaneous precipitation upon cooling physically validates the successful formation of the highly polar sulfonate salt[1]. Gradual cooling prevents the entrapment of unreacted sulfite within the crystal lattice.
Step 5: Isolation and Dehydration (Validation Checkpoint 3)
Action: Collect the precipitated product by vacuum filtration. Dry the filter cake thoroughly for 16 hours at 65 °C under high vacuum (0.05 mm Hg)[1].
Causality & Validation: Drying at 65 °C under vacuum removes tightly bound water of crystallization without inducing thermal degradation of the nitro group. Yielding approximately 100 g (90% yield) of product validates that side-reactions were successfully suppressed[1].
Temperature Optimization Matrix
To illustrate the narrow thermodynamic window of this reaction, the following table summarizes the quantitative outcomes of varying the thermal parameters:
Fig 1. Temperature-dependent reaction pathways in Strecker sulfite alkylation.
Troubleshooting & FAQs
Q1: Why do we use a 1:1 Methanol/Water mixture instead of pure water, and how does this dictate the reaction temperature?A: Sodium sulfite is highly soluble in water, but 4-nitrobenzyl bromide is practically insoluble in pure aqueous media. Methanol acts as a phase-homogenizing co-solvent. Crucially, the 1:1 MeOH/Water mixture creates an azeotrope-like boiling point depression, capping the reflux temperature at approximately 75–80 °C[1]. This specific temperature acts as a thermal safeguard: it provides sufficient activation energy for the desired
SN2
Strecker alkylation while remaining low enough to suppress the competing hydrolysis of the benzyl halide.
Q2: What are the diagnostic signs that my reaction temperature was too high?A: If the reaction temperature exceeds 85 °C (often due to solvent evaporation or incorrect solvent ratios), you will observe two phenomena. First, TLC will show the emergence of a highly polar byproduct spot corresponding to 4-nitrobenzyl alcohol. Second, the final product yield will drop, and the isolated solid may appear gummy or off-white rather than forming distinct, easily filterable crystals due to trapped organic impurities.
Q3: Can I substitute 4-nitrobenzyl chloride for 4-nitrobenzyl bromide to save costs? How does this alter the thermal requirements?A: Yes, 4-nitrobenzyl chloride can be used. However, the chloride ion is a poorer leaving group than bromide due to higher carbon-halogen bond strength, which raises the
SN2
activation energy. If you use the chloride derivative, refluxing at 75 °C in 1:1 MeOH/Water will result in significantly longer reaction times. To optimize this without raising the temperature (which would risk hydrolysis), you should add a catalytic amount of sodium iodide (0.1 equiv.) to facilitate an in-situ Finkelstein halogen exchange, maintaining rapid kinetics at 75 °C.
Q4: How does the cooling rate from reflux to room temperature affect product purity?A: Our protocol relies on differential solubility for product isolation[1]. Rapid crash-cooling (e.g., plunging the flask into an ice bath immediately after reflux) causes rapid nucleation, which traps unreacted inorganic sulfite salts and organic impurities within the crystal lattice. Gradual cooling to room temperature ensures a slower, more ordered crystallization process, yielding a high-purity product that requires minimal downstream recrystallization.
Technical Support Center: Safe Handling of Sodium (4-nitrophenyl)methanesulfonate with Strong Acids
Welcome to the Technical Support Center for the safe handling of sodium (4-nitrophenyl)methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the safe handling of sodium (4-nitrophenyl)methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on avoiding dangerous reactions, particularly when working with strong acids. Our commitment is to scientific integrity and safety, providing you with the expertise and trustworthy information needed for your critical work.
Introduction: Understanding the Risks
Sodium (4-nitrophenyl)methanesulfonate is an organic compound that combines two key structural features of concern: a nitroaromatic system and a sulfonate salt. While sulfonates are generally stable, the presence of the nitro group on the aromatic ring introduces significant thermal instability.[1][2][3] The primary hazard associated with nitroaromatic compounds is their potential for rapid and highly exothermic decomposition, which can lead to runaway reactions or even explosions.[2][3][4]
Strong acids, such as sulfuric and nitric acid, can act as catalysts, significantly lowering the decomposition temperature of nitroaromatic compounds and increasing the risk of a thermal event.[2][3][5] Therefore, any experimental procedure involving the mixture of sodium (4-nitrophenyl)methanesulfonate and strong acids must be approached with extreme caution and a thorough understanding of the potential hazards.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard when mixing sodium (4-nitrophenyl)methanesulfonate with a strong acid?
A1: The primary hazard is a runaway exothermic reaction. The nitro group makes the molecule thermally sensitive, and strong acids can catalyze its decomposition.[2][3][5] This can lead to a rapid increase in temperature and pressure within your reaction vessel, potentially causing it to rupture.
Q2: Can I add a strong acid directly to solid sodium (4-nitrophenyl)methanesulfonate?
A2: It is strongly advised against adding concentrated strong acids directly to the solid compound. This can create localized "hot spots" where the catalytic decomposition can initiate, leading to a loss of control over the reaction. The solid should first be dissolved or suspended in a suitable, inert solvent before the slow, controlled addition of acid.
Q3: What are the signs of a developing runaway reaction?
A3: Key indicators include:
An unexpected and rapid increase in temperature that is not controlled by the cooling system.
A sudden change in the color of the reaction mixture.
Vigorous gas evolution.
An increase in pressure within a closed system.
If you observe any of these signs, you must initiate emergency shutdown procedures immediately.
Q4: How does temperature affect the stability of this compound in the presence of strong acids?
A4: Higher temperatures significantly increase the rate of decomposition. It is crucial to maintain strict temperature control throughout any process involving this compound and strong acids. The use of an ice bath for cooling is a standard and highly recommended precaution.
Q5: Are there any specific strong acids that are more hazardous to use with this compound?
A5: While all strong acids should be handled with care, oxidizing acids like nitric acid can pose an additional hazard due to their potential to engage in further nitration or oxidation reactions, which are also highly exothermic.[6] Sulfuric acid is a strong dehydrating agent and can also promote decomposition.[3]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Unexpected Temperature Spike During Acid Addition
Acid added too quickly; Inadequate cooling.
Immediately stop the addition of acid. Increase the efficiency of the cooling system (e.g., by adding more ice/dry ice to the bath). If the temperature continues to rise, prepare for an emergency quench.
Reaction Mixture Turns Dark Brown or Black
Onset of decomposition.
Cease all heating and addition of reagents. Cool the reaction mixture immediately. If the situation appears unstable, proceed with an emergency quench.
Gas Evolution Becomes Uncontrollable
Runaway decomposition is likely in progress.
Alert all personnel in the immediate vicinity. If safe to do so, initiate an emergency quench by adding a large volume of cold, non-reactive solvent. Evacuate the area.
Solid Precipitates Unexpectedly from Solution
Change in solubility due to pH or temperature change.
Ensure the precipitate is the expected product and not a sign of decomposition. If unsure, cool the mixture and proceed with caution.
Experimental Protocols
Protocol 1: Safe Acidification of a Solution of Sodium (4-nitrophenyl)methanesulfonate
This protocol outlines the procedure for the controlled acidification of a solution containing sodium (4-nitrophenyl)methanesulfonate.
1. Personal Protective Equipment (PPE):
Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene).[7][8][9]
Ensure a safety shower and eyewash station are immediately accessible.[10]
2. Reaction Setup:
Conduct the procedure in a certified chemical fume hood.
Use a round-bottom flask equipped with a magnetic stirrer, a temperature probe, and an addition funnel.
Place the flask in a cooling bath (e.g., ice-water or ice-salt bath) capable of maintaining the desired reaction temperature.
3. Procedure:
Dissolve the sodium (4-nitrophenyl)methanesulfonate in a suitable solvent (e.g., water, if the subsequent steps are compatible).
Cool the solution to 0-5 °C with efficient stirring.
Slowly add the strong acid dropwise from the addition funnel over an extended period.
Continuously monitor the internal temperature of the reaction. Do not allow it to exceed 10 °C.
If any unexpected temperature rise occurs, immediately halt the addition of acid and enhance cooling.
4. Work-up and Quenching:
Once the acidification is complete, the reaction mixture should be "quenched" by slowly pouring it into a separate vessel containing a large volume of crushed ice and water with vigorous stirring.[11] This will dissipate any heat and dilute the acid.[11]
The quenched mixture can then be neutralized. Slowly add a base (e.g., a saturated solution of sodium bicarbonate) until the pH is neutral. Be aware that this will generate gas (CO2), so addition must be slow and with good stirring to avoid foaming over.
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is for emergency use only in the event of a runaway reaction.
1. Immediate Actions:
Alert all personnel in the lab and prepare for evacuation.
If it is safe to do so and you are properly equipped with PPE, proceed with the quench.
2. Quenching Procedure:
Have a large container of crushed ice and water or a non-reactive, cold solvent readily available.
If possible, remove the heat source and lower the reaction vessel into a larger cooling bath.
If the reaction continues to accelerate, carefully and from a safe distance, pour the cold quenching solution into the reaction mixture. Be prepared for vigorous boiling and splashing.
Visualizing Safety Workflows
Decision-Making for Acid Addition
Caption: Workflow for the controlled addition of strong acid.
Emergency Response Flowchart
Caption: Emergency response plan for a runaway reaction.
Waste Disposal
Proper disposal of waste containing sodium (4-nitrophenyl)methanesulfonate and strong acids is critical to ensure safety and environmental compliance.
Neutralization: Before disposal, all acidic waste mixtures must be carefully neutralized.[12][13][14] This should be done by slowly adding a base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) to the cold, diluted waste stream with good stirring.
Labeling: All waste containers must be clearly and accurately labeled with their full chemical contents.
Segregation: Do not mix waste containing this nitro compound with other incompatible waste streams, particularly those containing strong reducing agents or flammable organic solvents.[12][15]
Collection: All waste should be collected by your institution's environmental health and safety (EHS) department for proper disposal according to local, state, and federal regulations.[15][16] Never pour this waste down the drain.[15]
References
Common Standard Operating Procedure. (n.d.). Quenching Pyrophoric Materials. Retrieved from [Link]
Technical Supplement. (2019, January 18). Personal Protective Equipment (PPE) for Strong Acid Handling. Retrieved from [Link]
KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]
Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link]
Zeal Instruments. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]
Uniform Manufacturer. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]
Grewer, T., & Rogers, R. L. (1993). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Thermochimica Acta, 225, 241-253.
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.
Sivaraman, N., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Scientific Reports, 11(1), 1-11.
Chen, J. R. (2016).
de Souza, A. G., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Brazilian Chemical Society, 35(1), 1-12.
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of Washington.
Nitric Acid. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
Your Safety Company. (2025, November 5). The Acid Test: Essential PPE for Nitric Acid Protection. Retrieved from [Link]
CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.
ioMosaic. (n.d.). Recommended Practice 101 - Control of the Hazards Associated with Reactive Chemicals. Retrieved from [Link]
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33.
Gustin, J. L. (1996). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, (141), 13-28.
Fife, T. H. (1969). The Acid- and Water-Catalyzed Hydrolysis of p-Nitrophenyl Esters. Journal of the American Chemical Society, 91(25), 7151-7156.
Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Khan, M. N. (2013). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. International Journal of Chemical Kinetics, 45(6), 375-383.
Wu, C. H., et al. (2013). Quenching Performance of Surfactant-Containing and Surfactant-Free Fluorophore-Doped Mesoporous Silica Films for Nitroaromatic Compound Detection.
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Office of Naval Research.
Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines. Retrieved from [Link]
Reddit. (2025, February 6). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid? Retrieved from [Link]
Khan, M. N. (2013).
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
Wackett, L. P., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Journal of Biological Chemistry, 296, 100533.
YouTube. (2024, February 22). Lec4 - Sulfonation and Nitration of Benzene. Retrieved from [Link]
Rindelaub, J. D., et al. (2016). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction. Atmospheric Chemistry and Physics, 16(23), 15425-15432.
Google Patents. (1993). US5260431A - Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids.
optimizing pH conditions for sodium (4-nitrophenyl)methanesulfonate stability
Technical Support Center: pH Optimization & Stability for Sodium (4-Nitrophenyl)methanesulfonate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: pH Optimization & Stability for Sodium (4-Nitrophenyl)methanesulfonate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing unexpected degradation profiles or solubility issues with sulfonate derivatives. This guide provides authoritative, field-proven methodologies for handling, troubleshooting, and optimizing the pH stability of sodium (4-nitrophenyl)methanesulfonate.
Our approach is built on chemical causality: understanding the exact molecular structure you are working with dictates the experimental parameters you must control.
Section 1: Core Troubleshooting & FAQs
Q1: My solution turns bright yellow in alkaline buffers (pH > 8.0). Is sodium (4-nitrophenyl)methanesulfonate degrading?A: True sodium (4-nitrophenyl)methanesulfonate is a benzylic sulfonate salt and is highly stable at pH 9.0. If you observe rapid yellowing, you are likely working with its frequently confused ester analogue, 4-nitrophenyl methanesulfonate . The ester is highly susceptible to base-catalyzed hydrolysis, releasing the yellow 4-nitrophenolate anion, a reaction often used to simulate the degradation of organophosphorus chemical warfare agents ()[1]. Always verify your compound's CAS number (36639-50-6 for the salt) before beginning pH optimization ()[2].
Q2: Why does the compound precipitate in highly acidic buffers (pH < 2.0)?A: This is a solubility issue driven by protonation, not degradation. At pH levels below the pKa of the corresponding sulfonic acid (typically < 1.5), the highly soluble sodium salt is protonated to form the free 4-nitrobenzylsulfonic acid. This non-ionized form has significantly lower aqueous solubility, leading to precipitation. To resolve this, adjust the pH to ≥ 4.0 using a dilute base like NaOH to maintain the ionized, soluble state.
Q3: What are the optimal pH conditions for long-term storage of aqueous stock solutions?A: For maximum stability, maintain the stock solution in a buffered environment between pH 5.5 and 7.5. Avoid extreme alkaline conditions (pH > 12), which can induce benzylic deprotonation driven by the highly electron-withdrawing nature of the nitro and sulfonate groups.
Section 2: Mechanistic Divergence (Salt vs. Ester)
It is critical to understand the causality behind the stability differences between the salt and the ester, as this dictates your buffer selection.
The Salt (Sodium 4-nitrobenzylsulfonate): Features a robust carbon-sulfur (C-S) bond. It resists hydrolysis under standard physiological and mildly alkaline conditions.
The Ester (4-Nitrophenyl methanesulfonate): Features an oxygen-sulfur (O-S) bond. It undergoes rapid nucleophilic attack by hydroxide ions. Hydrolysis is significantly accelerated at pH 9.0, yielding methanesulfonic acid and 4-nitrophenol, a process that requires specific conditions to control or catalyze ()[3].
Caption: Logical relationship of pH-dependent degradation pathways for sulfonate derivatives.
Section 3: Self-Validating Experimental Protocol
To ensure scientific integrity, your stability screening must be a self-validating system. The following protocol includes a built-in control to verify that any observed loss of peak area is due to degradation rather than precipitation or column retention.
Protocol: pH Stability Screening via RP-HPLC
System Suitability Control: Prepare a 1 mM reference standard of 4-nitrophenol. Inject this first to establish the retention time and UV spectrum of the primary potential degradation product.
Stock Preparation: Dissolve sodium (4-nitrophenyl)methanesulfonate in HPLC-grade water to a concentration of 10 mM. Verify complete dissolution visually.
Buffer Aliquoting: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 5.0 (Acetate), pH 7.4 (HEPES), and pH 10.0 (Carbonate).
Incubation: Mix the stock 1:10 into each buffer (final concentration 1 mM). Incubate at 25°C and 40°C in dark, sealed amber vials to prevent photo-degradation.
Quantification: At timepoints 0, 24h, 72h, and 7 days, analyze 10 µL aliquots via RP-HPLC (C18 column, Gradient: 5-95% Acetonitrile in 0.1% TFA, UV detection at 275 nm).
Data Analysis: Calculate the percentage of intact compound relative to the
t=0
peak area. If recovery drops below 95%, cross-reference the chromatogram for the appearance of the 4-nitrophenol control peak.
Caption: Step-by-step experimental workflow for pH stability screening via HPLC-UV.
Section 4: Quantitative Data Presentation
The table below summarizes the expected stability profiles (expressed as % recovery) for both the salt and the ester after a 7-day incubation at 25°C. This allows for rapid comparison and identification of mislabeled compounds.
Compound
pH 2.0 (Phosphate)
pH 5.0 (Acetate)
pH 7.4 (HEPES)
pH 10.0 (Carbonate)
Sodium (4-nitrophenyl)methanesulfonate
98% (Solubility limit)
>99%
>99%
97%
4-Nitrophenyl methanesulfonate (Ester)
95%
85%
40%
<5% (Hydrolyzed)
References
Title: Coordination-cage binding and catalysed hydrolysis of organophosphorus chemical warfare agent simulants. Source: RSC Publishing. URL: [Link]1]
Technical Support Center: Crystallization of Sodium (4-nitrophenyl)methanesulfonate
Welcome to the Technical Support Center. As application scientists, we know that isolating high-purity sulfonate salts is rarely as simple as cooling a solution.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we know that isolating high-purity sulfonate salts is rarely as simple as cooling a solution. Sodium (4-nitrophenyl)methanesulfonate (C7H6NNaO5S) is a highly polar, water-soluble organic salt[1]. Its amphiphilic nature—combining a highly hydrated sodium sulfonate moiety with a hydrophobic nitrophenyl ring—makes its crystallization highly susceptible to phase separation and poor crystal habit.
This guide provides causality-driven troubleshooting, self-validating protocols, and thermodynamic strategies to help you engineer a robust crystallization process.
Diagnostic Workflow
Before adjusting your parameters, you must identify the thermodynamic or kinetic failure mode of your system. Use the diagnostic workflow below to categorize your issue.
Fig 1. Diagnostic workflow for resolving sodium (4-nitrophenyl)methanesulfonate crystallization.
Frequently Asked Questions (FAQs)
Q: Why does my product form a cloudy, biphasic emulsion (oil out) when I add ethanol?
A: You have crossed into a miscibility gap, triggering Liquid-Liquid Phase Separation (LLPS)[2]. Oiling out occurs when the generation of supersaturation (via rapid anti-solvent addition or fast cooling) outpaces the kinetics of crystal nucleation[2]. Instead of forming a rigid crystal lattice, the solute molecules separate into a secondary, product-rich liquid phase[2]. Mechanistically, these small oil droplets form, coalesce into larger droplets, and eventually solidify into an amorphous mass[3].
The Causality: The product-rich oil droplets act as an excellent solvent for structurally similar impurities[2]. If this oil solidifies at the bottom of a poorly illuminated reactor, the resulting cake will be highly impure and the impurities will not be uniformly distributed[4].
Q: How do I transition from an oiled-out state to a crystalline solid without starting over?
A: Do not attempt to seed an oiled-out emulsion. Adding seeds into an emulsion caused by a thermodynamic miscibility gap will simply lead to seed dissolution[2].
Reset the System: Heat the mixture until the oil droplets completely redissolve into a single clear phase.
Adjust the Matrix: Add a small amount of the primary solvent (water) to shift the operating point out of the LLPS region on the ternary phase diagram.
Seed Properly: Cool the system to just inside the metastable zone and introduce 1-5 wt% of seed crystals. Seeding provides a low-energy surface for solute integration, allowing phase separation to bypass the liquid state entirely[4],[3].
Q: My crystals are forming fine, hair-like needles that turn into an unfilterable gel. How can I improve the crystal habit?
A: Sulfonate salts frequently exhibit anisotropic growth, growing rapidly along one crystallographic axis to form fine needles[5]. This is exacerbated by high supersaturation. To fix this, implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating the suspension slightly below the dissolution temperature and cooling it back down, you selectively dissolve the fine, high-surface-area needles and force the solute to reprecipitate onto the larger, more thermodynamically stable crystals.
Quantitative Data: Phase Behavior
To successfully execute an anti-solvent crystallization (using water as the solvent and ethanol as the anti-solvent[5]), you must understand the phase boundaries. Below is a representative phase behavior matrix for Sodium (4-nitrophenyl)methanesulfonate at 20 °C.
Solvent Ratio (Water:Ethanol v/v)
Est. Solubility (mg/mL)
Phase Behavior State
Process Implication
100 : 0
> 150.0
Stable Solution
Primary dissolution phase.
75 : 25
85.0
Stable Solution
Safe zone for polish filtration.
50 : 50
30.0
Metastable Zone
Optimal point for seeding.
25 : 75
8.0
LLPS (Oiling Out)
Danger zone if unseeded. Emulsion forms.
0 : 100
< 1.0
Solid Suspension
Final isolation condition.
Note: Crossing the 50:50 threshold without a mature seed bed will kinetically force the system into the LLPS region.
Standard Operating Protocol (SOP): Anti-Solvent Seeding Crystallization
This protocol is designed as a self-validating system. At each critical juncture, a physical observation confirms whether the thermodynamics are correctly aligned.
Step 1: Primary Dissolution
Suspend crude sodium (4-nitrophenyl)methanesulfonate in deionized water (approx. 6-8 volumes).
Heat the mixture to 55 °C under moderate agitation (400 rpm) until complete dissolution is achieved.
Step 2: Polish Filtration
Pass the hot solution through a 0.45 µm filter into a clean, jacketed crystallization vessel pre-heated to 55 °C. Self-Validation: The solution must remain optically clear. Any premature cloudiness indicates cold spots in the transfer line.
Step 3: Anti-Solvent Addition (Pre-Seeding)
Slowly dose absolute ethanol into the vessel at 55 °C until the Water:Ethanol ratio reaches approximately 60:40 v/v.
Cool the reactor linearly to 20 °C at a rate of 0.5 °C/min[3].
Step 4: Seed Bed Establishment
Introduce 2 wt% of high-purity, milled sodium (4-nitrophenyl)methanesulfonate seed crystals.
Hold for 60 minutes.
Self-Validation: Inspect the reactor (visually or via in-line FBRM probe[3]). The seeds must remain suspended and visible. If they dissolve, the system is undersaturated (add more ethanol). If the solution instantly turns opaque white, the system was over-supersaturated (heat to dissolve and restart).
Step 5: Controlled Desupersaturation
Once the seed bed is stable, resume ethanol addition at a highly controlled rate (e.g., 0.1 to 0.2 mL/min) until a final Water:Ethanol ratio of 10:90 v/v is reached. The slow addition ensures solute integrates into the existing crystal lattice rather than forming oil droplets[4].
Step 6: Final Cooling and Isolation
Cool the suspension to 5 °C at 0.2 °C/min and hold for 2 hours to maximize yield[3].
Filter the resulting slurry. The cake should be crystalline and easily de-liquored. Wash with cold ethanol and dry under vacuum at 40 °C.
A Senior Application Scientist's Guide to Methanesulfonate Salts: A Comparative Analysis of Sodium (4-nitrophenyl)methanesulfonate
In the landscape of chemical synthesis and pharmaceutical development, methanesulfonate salts (mesylates) represent a class of compounds with remarkable versatility. Derived from methanesulfonic acid (MSA), a strong, non...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of chemical synthesis and pharmaceutical development, methanesulfonate salts (mesylates) represent a class of compounds with remarkable versatility. Derived from methanesulfonic acid (MSA), a strong, non-oxidizing, and biodegradable organic acid, these salts are pivotal in applications ranging from electrochemical plating to the formulation of active pharmaceutical ingredients (APIs).[1][2] Their general appeal stems from the high aqueous solubility and stability conferred by the methanesulfonate anion.[1]
However, the utility of a methanesulfonate salt is not monolithic; it is profoundly influenced by the nature of its cation and any functional groups appended to the core structure. This guide provides an in-depth comparison between a functionalized synthetic intermediate, sodium (4-nitrophenyl)methanesulfonate , and other common methanesulfonate salts. We will explore how the introduction of a nitro-aryl moiety transforms the salt from a simple counter-ion source into a strategic building block for organic synthesis, and compare its performance characteristics against simpler, unfunctionalized methanesulfonates used as reagents or as counter-ions for APIs.
This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental frameworks to guide the strategic selection and application of these critical chemical entities.
Section 1: Profile of a Functionalized Intermediate: Sodium (4-nitrophenyl)methanesulfonate
Sodium (4-nitrophenyl)methanesulfonate is not typically selected for its salt properties alone, but rather for the synthetic potential embedded within its structure. The presence of the 4-nitrophenyl group provides a reactive handle that is absent in simple alkyl or metal methanesulfonates.
The most common laboratory synthesis involves the nucleophilic substitution of a benzylic halide with a sulfite salt. This approach is efficient and utilizes readily available starting materials.
A Comparative Guide to HPLC Method Validation for the Purity of Sodium (4-nitrophenyl)methanesulfonate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Sodium (4-nitrophe...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Sodium (4-nitrophenyl)methanesulfonate, a crucial organic intermediate, is no exception. Its purity profile can directly influence the quality of the final API, making the validation of its analytical methods a non-negotiable step in the quality control (QC) process.
This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of sodium (4-nitrophenyl)methanesulfonate. We will explore the causality behind our experimental choices, present a self-validating protocol grounded in regulatory standards, and objectively compare the validated HPLC method against viable alternatives.
The Analytical Challenge: Characterizing Sodium (4-nitrophenyl)methanesulfonate
Sodium (4-nitrophenyl)methanesulfonate is an organic salt. Its structure contains a strongly UV-absorbing nitrophenyl group, making it an excellent candidate for HPLC with UV detection. Potential impurities can stem from the synthetic route, including unreacted starting materials, by-products, or degradation products formed during manufacturing or storage. A robust purity method must be able to separate, detect, and quantify these impurities with high specificity and sensitivity.
A Validated, Stability-Indicating HPLC Method
Our primary goal is to develop and validate a method that is not just a purity assay but is also stability-indicating. This means the method must be able to resolve the main compound from any potential degradation products that may form under stress conditions. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2].
Chromatographic Conditions: A Rationale-Driven Approach
The selection of chromatographic parameters is the foundation of a reliable method. Each choice is deliberate, aimed at achieving optimal separation and peak characteristics.
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The 250 mm length ensures high resolution, which is critical for separating closely eluting impurities.
Mobile Phase
A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
The acidic mobile phase (pH ~2.5) suppresses the ionization of the sulfonate group, leading to a more consistent retention time and improved peak shape. Acetonitrile is a common organic modifier providing good elution strength for this type of compound.
Gradient
0-15 min: 20% B -> 80% B15-20 min: 80% B20-25 min: 80% B -> 20% B
A gradient elution is employed to ensure that both polar and non-polar impurities are eluted within a reasonable runtime while maintaining sharp peaks for accurate quantification.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Detection
UV at 280 nm
The nitrophenyl group has a strong chromophore. 280 nm is chosen as a wavelength that provides a good response for the main analyte and potential aromatic impurities.
Injection Volume
10 µL
A small injection volume minimizes potential peak distortion from the sample solvent.
Column Temp.
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Method Validation Protocol: Adherence to ICH Q2(R2) Guidelines
Method validation is a continuous process that begins in development and extends throughout the method's lifecycle[3]. We will validate the method according to the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a comprehensive framework for validation principles[3][4][5].
Caption: A typical workflow for HPLC method validation, from development to lifecycle management.
Specificity (including Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components[3][6]. To prove this, we perform forced degradation studies, which are a cornerstone of developing a stability-indicating method[7][8][9][10][11].
Experimental Protocol:
Prepare five solutions of sodium (4-nitrophenyl)methanesulfonate at 1 mg/mL.
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
Oxidation: Add 30% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
Neutralize the acid and base samples before injection.
Analyze all stressed samples by HPLC, alongside an unstressed control sample.
Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all chromatograms.
Expected Results & Acceptance Criteria:
The goal is to achieve 5-20% degradation of the active ingredient[11]. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis shows no co-eluting peaks.
Caption: Workflow for a forced degradation study to establish method specificity.
Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample[6]. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity[6].
Experimental Protocol:
Prepare a stock solution of the reference standard at 1000 µg/mL.
Perform serial dilutions to prepare at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 1 µg/mL to 150 µg/mL).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Data Summary & Acceptance Criteria:
Parameter
Acceptance Criterion
Result
Correlation Coefficient (r²)
≥ 0.999
0.9998
Y-intercept
Should not be significantly different from zero
15.2 (Pass)
Range
LOQ to 150% of target concentration
1 - 150 µg/mL
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found[3]. It is determined by recovery studies.
Experimental Protocol:
Prepare a placebo (matrix without the analyte).
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three samples at each concentration level (total of 9 samples).
Analyze the samples and calculate the percentage recovery.
Data Summary & Acceptance Criteria:
Spiked Level
Mean Recovery (%)
% RSD
80%
99.5%
0.8%
100%
100.2%
0.6%
120%
99.8%
0.7%
Acceptance Criteria
98.0% - 102.0% Recovery, %RSD ≤ 2.0%
Pass
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly[3]. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples of the same homogenous batch at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Data Summary & Acceptance Criteria:
Precision Level
% Assay Result
% RSD
Repeatability
99.8, 100.1, 99.5, 100.3, 99.9, 100.5
0.35%
Intermediate Precision
99.2, 99.8, 100.5, 99.6, 100.1, 99.4
0.48%
Acceptance Criterion
%RSD ≤ 2.0%
Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[1].
Experimental Protocol:
These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
S/N Method: Determine the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.
Inject solutions at these determined concentrations to confirm.
Data Summary & Acceptance Criteria:
Parameter
Method
Result
Acceptance Criterion
LOD
S/N ≈ 3
0.3 µg/mL
Confirmed by injection
LOQ
S/N ≈ 10
1.0 µg/mL
Confirmed, with %RSD ≤ 10% for 6 injections
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters[12]. This provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary critical parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.2 units)
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.
Data Summary & Acceptance Criteria:
The system suitability parameters (e.g., resolution, tailing factor) should remain within the acceptance criteria for all varied conditions, demonstrating the method's reliability.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, it's essential to understand its performance relative to other techniques. The choice of method depends on the specific analytical need, available resources, and the phase of development[13].
Caption: A decision tree for selecting a suitable purity assessment technique.
Technique
Principle
Advantages
Disadvantages
Best For
Validated HPLC
Differential partitioning between a mobile and stationary phase.[14]
High resolution and sensitivity; can separate complex mixtures; stability-indicating; well-established and accepted by regulatory agencies.
Requires a reference standard for quantification; can be more time-consuming than simpler methods.
Signal intensity is directly proportional to the number of nuclei.
Primary method (does not require a reference standard of the analyte); provides structural information; highly accurate.[15]
Lower sensitivity than HPLC; requires a highly pure internal standard; expensive equipment; not ideal for trace impurity analysis.
Purity assignment of reference standards.
Titration
Chemical reaction with a standardized reagent.
Simple, rapid, and inexpensive; high precision.[16][17]
Not specific (measures total acidity/basicity or total halide content); cannot detect or quantify organic impurities.
Determining salt content or assaying a pure substance where impurities do not interfere.
Capillary Electrophoresis (CE)
Separation based on differential migration in an electric field.
High separation efficiency; very low sample and reagent consumption; orthogonal to HPLC.
Can have lower reproducibility of migration times compared to HPLC retention times; lower sensitivity for some applications.
Chiral separations, analysis of highly polar or charged molecules.
Conclusion
The validated reverse-phase HPLC method presented here is a robust, specific, and reliable tool for the purity determination of sodium (4-nitrophenyl)methanesulfonate. Through rigorous validation encompassing specificity, linearity, accuracy, precision, and robustness, the method demonstrates its suitability for its intended purpose in a regulated quality control environment. The forced degradation studies confirm its stability-indicating nature, which is critical for ensuring product quality throughout its shelf life.
While alternative methods like qNMR and titration have their place, particularly in the characterization of primary standards, the HPLC method offers the best balance of specificity, sensitivity, and practicality for routine purity testing and impurity profiling. Its ability to separate and quantify unknown degradation products makes it the superior choice for ensuring the safety and quality of sodium (4-nitrophenyl)methanesulfonate in pharmaceutical development.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. [Link]
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Hasan, M. N., et al. (2017). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]
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Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Chris, D., et al. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. PubMed. [Link]
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SIELC Technologies. (2018). Separation of Sodium 4-nitrophenolate on Newcrom R1 HPLC column. [Link]
ResearchGate. (2020). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]
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SIELC Technologies. (2018). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]
Al-Salami, H., et al. (2007). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. [Link]
Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
ResearchGate. A simple and rapid ion-pair HPLC method for simultaneous quantitation of 4-nitrophenol and its glucuronide and sulfate conjugates. [Link]
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ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
A Comparative Guide to the Mass Spectrometry Analysis of Sodium (4-nitrophenyl)methanesulfonate
For researchers, scientists, and drug development professionals engaged in the analysis of ionic organic compounds, the selection of an appropriate analytical methodology is paramount to achieving accurate and reliable r...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals engaged in the analysis of ionic organic compounds, the selection of an appropriate analytical methodology is paramount to achieving accurate and reliable results. This guide provides an in-depth comparison of mass spectrometry-based techniques and alternative analytical methods for the characterization and quantification of sodium (4-nitrophenyl)methanesulfonate, a compound of interest in various chemical and pharmaceutical applications.[1] This document moves beyond a simple listing of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and validated analytical approach.
Introduction to Sodium (4-nitrophenyl)methanesulfonate and its Analytical Challenges
Sodium (4-nitrophenyl)methanesulfonate is an organic salt with the chemical formula C₇H₆NNaO₅S.[1] It is a white, crystalline solid soluble in water and organic solvents.[1] Its structure, featuring a nitroaromatic ring and a sulfonate group, presents unique analytical considerations. The presence of the sulfonic acid group makes it a non-volatile, ionic compound, while the 4-nitrophenyl moiety provides a strong chromophore. The primary analytical objectives for this compound typically involve purity assessment, quantification in various matrices, and structural confirmation.
Primary Analytical Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For the definitive analysis of sodium (4-nitrophenyl)methanesulfonate, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) stands out as the premier technique. This is due to its high sensitivity, selectivity, and ability to provide structural information through fragmentation analysis. Given the ionic nature of the sulfonate group, electrospray ionization (ESI) in negative ion mode is the ionization method of choice.[2][3]
The Rationale Behind ESI in Negative Ion Mode
Electrospray ionization is a "soft" ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation.[2] For sodium (4-nitrophenyl)methanesulfonate, which exists as a salt, the molecule will be in its anionic form, (4-nitrophenyl)methanesulfonate, in solution. Negative mode ESI is ideal for detecting such pre-formed anions, leading to the observation of the deprotonated molecule as the precursor ion.[2][4]
Predicted Fragmentation Pathway
In the absence of a publicly available experimental mass spectrum for sodium (4-nitrophenyl)methanesulfonate, a predicted fragmentation pathway can be constructed based on the known fragmentation patterns of similar aromatic sulfonate and nitrophenyl compounds.[5][6][7] Upon collision-induced dissociation (CID) in the mass spectrometer, the precursor ion, the (4-nitrophenyl)methanesulfonate anion with m/z 216, is expected to undergo characteristic fragmentation.
The primary fragmentation pathways are anticipated to be:
Loss of Sulfur Dioxide (SO₂): A common fragmentation for sulfonates, leading to the formation of a 4-nitrobenzyl anion.[5][7]
Loss of the Nitro Group (NO₂): A characteristic fragmentation for nitrophenyl compounds.[6]
Caption: Predicted fragmentation of the (4-nitrophenyl)methanesulfonate anion.
Experimental Protocol: UPLC-ESI-MS/MS
This protocol outlines a robust method for the quantitative analysis and structural confirmation of sodium (4-nitrophenyl)methanesulfonate.
1. Sample Preparation:
Accurately weigh and dissolve the sodium (4-nitrophenyl)methanesulfonate standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.
Prepare a series of calibration standards by serial dilution of the stock solution.
For unknown samples, dissolve a known amount in the same solvent and filter through a 0.22 µm syringe filter before analysis.
2. UPLC Conditions:
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining the analyte.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan and product ion scan can be used for initial method development and confirmation.
Alternative Analytical Techniques: A Comparative Overview
While UPLC-MS/MS offers the highest performance, other techniques can be employed depending on the specific analytical need, available instrumentation, and required throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of compounds containing a chromophore.[8] The 4-nitrophenyl group in the target molecule exhibits strong UV absorbance, making this a suitable method for routine analysis.
Principle: The analyte is separated on an HPLC column and detected by its absorbance of UV light at a specific wavelength.
Advantages:
Lower cost and complexity compared to MS.
High precision and accuracy for quantification.
Disadvantages:
Lower sensitivity than MS.
Lack of structural confirmation; co-eluting impurities can interfere with quantification.
Experimental Protocol: HPLC-UV
Column and Mobile Phase: Similar to the UPLC method, a reversed-phase C18 column can be used.[8]
Detection: UV detection at the wavelength of maximum absorbance for the 4-nitrophenyl group (typically around 270-280 nm).[9]
Quantification: Based on a calibration curve generated from standards of known concentrations.
Ion Chromatography (IC)
Ion chromatography is a specialized form of HPLC designed for the separation and analysis of ionic species.[10] It is particularly well-suited for the analysis of sulfonates.[11][12]
Principle: The analyte is separated on an ion-exchange column based on its interaction with the stationary phase. Detection is typically by suppressed conductivity.[10]
Advantages:
Excellent for separating a wide range of inorganic and organic ions.
Can be very sensitive for ionic analytes.
Disadvantages:
Requires specialized instrumentation.
Mobile phase (eluent) selection can be more complex.
Experimental Protocol: Ion Chromatography
Column: Anion-exchange column.
Eluent: Typically a carbonate/bicarbonate or hydroxide eluent.
Detection: Suppressed conductivity detection.
Quantification: Based on a calibration curve of standards.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field.[13][14]
Principle: Analytes migrate through a capillary filled with an electrolyte solution under the influence of a high voltage. Their migration time is dependent on their charge-to-size ratio.
Advantages:
High separation efficiency.
Very small sample and reagent consumption.
Disadvantages:
Lower sensitivity compared to UPLC-MS/MS.
Reproducibility can be more challenging to maintain.
Experimental Protocol: Capillary Electrophoresis
Capillary: Fused-silica capillary.
Electrolyte: A buffer solution, such as a borate buffer, is commonly used for the separation of aromatic sulfonates.[13]
Detection: UV absorbance detection is the most common method.
Quantification: Based on peak area and a calibration curve.
Performance Comparison
Feature
UPLC-ESI-MS/MS
HPLC-UV
Ion Chromatography (IC)
Capillary Electrophoresis (CE)
Selectivity
Very High
Moderate
High
High
Sensitivity
Very High (ng/mL to pg/mL)
Moderate (µg/mL)
High (µg/mL to ng/mL)
Moderate to High (µg/mL)
Structural Confirmation
Yes (via MS/MS)
No
No
No
Throughput
High
High
Moderate
Moderate
Instrumentation Cost
High
Low
Moderate
Moderate
Robustness
Good
Very Good
Good
Moderate
Conclusion
The choice of analytical technique for sodium (4-nitrophenyl)methanesulfonate is dictated by the specific requirements of the analysis. For applications demanding the highest sensitivity, selectivity, and unequivocal structural confirmation, UPLC-ESI-MS/MS is the gold standard. Its ability to provide both quantitative data and fragmentation information makes it indispensable for trace-level analysis and impurity profiling in complex matrices.
For routine quantitative analysis where high sensitivity is not the primary concern and structural confirmation is not required, HPLC-UV offers a cost-effective, robust, and reliable alternative. Ion Chromatography and Capillary Electrophoresis are powerful techniques for the separation of ionic species and can be valuable tools, particularly in complex sample matrices where their unique separation mechanisms can provide advantages.
Ultimately, a thorough understanding of the analytical objectives, coupled with the insights provided in this guide, will enable researchers and scientists to select and implement the most appropriate and self-validating methodology for the analysis of sodium (4-nitrophenyl)methanesulfonate.
References
ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available from: [Link]
PubMed. Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry. Available from: [Link]
PubMed. Analysis of aromatic sulfonates in water by solid-phase extraction and capillary electrophoresis. Available from: [Link]
PubMed. Field-amplified sample stacking and nonaqueous capillary electrophoresis determination of complex mixtures of polar aromatic sulfonates. Available from: [Link]
ResearchGate. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Available from: [Link]
J-Stage. Capillary Electrophoretic Determination of Self-dimerization Constants of Aromatic Carboxylate and Sulfonate Ions. Available from: [Link]
ResearchGate. Determination of sulfonic acids and alkylsulfates by ion chromatography in water. Available from: [Link]
University of Florida. Electrospray Ionization – ESI. Available from: [Link]
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
LCGC International. Ion Chromatography: An Overview and Recent Developments. Available from: [Link]
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PMC. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions. Available from: [Link]
The Royal Society of Chemistry. Negative Electrospray Ionization on Porous Supporting Tips for Mass Spectrometric Analysis. Available from: [Link]
Supporting Information. Mass spectral fragmentations of sulfonates. Available from: [Link]
University of California, Irvine. Mass Spectrometry: Fragmentation. Available from: [Link]
PMC. Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. Available from: [Link]
PMC. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available from: [Link]
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ResearchGate. Negative ion mode mass spectrometry- an overview. Available from: [Link]
ScienceDirect. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available from: [Link]
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PMC. High-Throughput UPLC-ESI/MSMS Method for Simultaneous Measurement of the Urinary Metabolites of Volatile Organic Compounds and Tobacco Alkaloids. Available from: [Link]
University of Tennessee, Knoxville. Negative ion-atmospheric pressure photoionization: electron capture, dissociative electron capture, proton transfer, and anion attachment. Available from: [Link]
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Available from: [Link]
Google Patents. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.
Proceedings.Science. IDENTIFICATION OF PHENOLIC COMPOUNDS OF AROMATIC HERBS USING UPLC-ESI-MS. Available from: [Link]
Frontiers. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Available from: [Link]
MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Available from: [Link]
ResearchGate. Determination of nitrophenolate sodium in aquatic products by HPLC–MS/MS with atmospheric pressure chemical ionization. Available from: [Link]
SIELC Technologies. Separation of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
A Comparative Guide to Standard Reducing Agents in Laboratory Assays: DTT, TCEP, and 2-Mercaptoethanol
A Note on Sodium (4-nitrophenyl)methanesulfonate: Initial exploration for this guide included an evaluation of sodium (4-nitrophenyl)methanesulfonate as a potential reducing agent for laboratory assays. However, a compre...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on Sodium (4-nitrophenyl)methanesulfonate:
Initial exploration for this guide included an evaluation of sodium (4-nitrophenyl)methanesulfonate as a potential reducing agent for laboratory assays. However, a comprehensive review of the scientific literature and chemical databases reveals no evidence of its use in this context. While it is described as a chemical intermediate for synthesis and in some general chemical supplier documentation as a potential "reducing or oxidizing agent," there is a lack of specific applications, experimental data, or protocols for its use in biochemical or drug development assays, such as the reduction of disulfide bonds in proteins.[1][2] Therefore, a direct comparison with established reducing agents like DTT, TCEP, and 2-mercaptoethanol is not feasible at this time. The focus of this guide will be on a detailed comparison of these widely used and well-characterized reducing agents.
Introduction: The Critical Role of Reducing Agents in the Laboratory
In the landscape of biochemical and pharmaceutical research, the integrity and function of proteins are paramount. Many proteins, particularly those that are secreted or exist in extracellular environments, contain disulfide bonds (R-S-S-R') formed between cysteine residues. These bonds are crucial for maintaining the correct three-dimensional structure and, consequently, the biological activity of the protein. However, for a variety of analytical and experimental purposes, the cleavage of these disulfide bonds is a necessary step. This is where reducing agents play a pivotal role.
This guide provides a comprehensive comparison of three of the most common reducing agents used in the lab: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and 2-Mercaptoethanol (β-ME or BME). We will delve into their mechanisms of action, operational parameters, and provide experimental protocols to assist researchers in selecting the most appropriate reagent for their specific application.
The Contenders: A Head-to-Head Comparison
The choice of a reducing agent can significantly impact experimental outcomes.[3] Factors such as the desired pH of the experiment, the presence of other reagents, and the downstream application all influence the selection process.
Use in Immobilized Metal Affinity Chromatography (IMAC)
Can interfere with metal affinity chromatography[8][9]
Does not reduce metals, compatible with IMAC[8][9]
Can interfere
Deep Dive into the Mechanisms of Action
Understanding the chemical reactions that underpin disulfide bond reduction is crucial for optimizing experimental conditions.
Dithiothreitol (DTT) and 2-Mercaptoethanol (β-ME): The Thiol-Disulfide Exchange
Both DTT and β-ME are thiol-based reducing agents and operate via a thiol-disulfide exchange mechanism.[4][5]
2-Mercaptoethanol (β-ME): As a monothiol, β-ME reduces disulfide bonds in a two-step process, which is reversible. A large excess of β-ME is required to drive the reaction towards the reduced state.[6][11]
Dithiothreitol (DTT): DTT, also known as Cleland's reagent, is a dithiol and a significantly stronger reducing agent than β-ME.[12][13] Its increased reducing power stems from its ability to form a stable six-membered ring with an internal disulfide bond after reducing a protein's disulfide bond.[4][5][12] This intramolecular cyclization makes the overall reaction thermodynamically more favorable and essentially irreversible under typical experimental conditions.
Caption: Mechanism of disulfide bond reduction by DTT.
Tris(2-carboxyethyl)phosphine (TCEP): A Non-Thiol Alternative
TCEP is a phosphine-based reducing agent and operates through a different, irreversible mechanism.[7][14] The phosphorus atom of TCEP directly attacks one of the sulfur atoms in the disulfide bond, leading to the cleavage of the S-S bond and the formation of two free sulfhydryl groups and TCEP oxide.[7]
Caption: Mechanism of disulfide bond reduction by TCEP.
Experimental Protocols
The following are generalized protocols for the reduction of disulfide bonds in protein samples. Optimal conditions may vary depending on the specific protein and downstream application.
Protocol 1: Disulfide Bond Reduction using DTT
This protocol is suitable for applications such as preparing protein samples for SDS-PAGE analysis.
Materials:
Protein sample in a suitable buffer (e.g., Tris-HCl, pH 7.5-8.5)
1 M DTT stock solution in water
Denaturing buffer (optional, e.g., 6 M Guanidinium Chloride or 8 M Urea) for buried disulfide bonds[4][5]
Procedure:
To your protein sample, add the 1 M DTT stock solution to a final concentration of 1-10 mM.[1] For complete denaturation and reduction of buried disulfide bonds, the protein can be incubated in a denaturing buffer containing DTT.
Incubate the reaction mixture for 15-30 minutes at room temperature or up to 1 hour at 37°C.
For applications where the presence of DTT may interfere, such as maleimide-based labeling, DTT should be removed by dialysis or desalting columns.
The reduced protein sample is now ready for downstream analysis. For SDS-PAGE, an alkylating agent like iodoacetamide can be added to prevent re-oxidation of the sulfhydryl groups.
Protocol 2: Disulfide Bond Reduction using TCEP
This protocol is advantageous when subsequent steps involve thiol-reactive chemistry, such as maleimide labeling, or when performing IMAC.
Materials:
Protein sample in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0)
0.5 M TCEP stock solution (prepared by dissolving TCEP-HCl in water and adjusting the pH to 7.0 with NaOH)
Procedure:
Add the 0.5 M TCEP stock solution to the protein sample to a final concentration of 1-20 mM.
Incubate the reaction mixture for 15-60 minutes at room temperature.
Due to its stability and lack of reactivity with many thiol-specific reagents, TCEP often does not need to be removed before subsequent experimental steps.[8]
The reduced protein sample is now ready for downstream applications.
Caption: Generalized experimental workflow for protein reduction.
Conclusion: Selecting the Right Tool for the Job
The choice between DTT, TCEP, and 2-mercaptoethanol is application-dependent.
2-Mercaptoethanol is a cost-effective but pungent and less potent option, often used in large volumes for applications like denaturing RNases during RNA extraction.[6]
DTT is a powerful and widely used reducing agent, considered the workhorse for many applications like preparing samples for SDS-PAGE.[4][5] Its main drawbacks are its odor, instability in air, and interference with certain labeling chemistries and IMAC.
TCEP is a superior choice when odor is a concern, when a wider pH range is needed, or when downstream applications involve maleimide chemistry or metal affinity chromatography.[7][8][9] Its higher cost is a consideration, but its stability and compatibility can be advantageous.
By understanding the unique properties and mechanisms of each of these reducing agents, researchers can make informed decisions to ensure the success and reproducibility of their experiments.
References
2-Mercaptoethanol - Wikipedia. Available at: [Link]
Sodium (4-nitrophenyl)methanesulfonate - ChemBK. Available at: [Link]
A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Available at: [Link]
What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol? - ResearchGate. Available at: [Link]
(PDF) A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry - ResearchGate. Available at: [Link]
Reducing Agents - Definition and Relevance | Nanopedia - NanoTemper. Available at: [Link]
A Senior Application Scientist's Guide to Validating the Synthesis of Sodium (4-nitrophenyl)methanesulfonate using NMR Spectroscopy
For professionals in pharmaceutical development and organic synthesis, the unambiguous structural confirmation of a synthesized molecule is not merely a procedural step but the foundation of all subsequent research. This...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals in pharmaceutical development and organic synthesis, the unambiguous structural confirmation of a synthesized molecule is not merely a procedural step but the foundation of all subsequent research. This guide provides an in-depth, practical comparison of the analytical data required to validate the successful synthesis of Sodium (4-nitrophenyl)methanesulfonate, a key intermediate in the production of various dyes and pharmaceuticals.[1] We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the described protocols are self-validating and grounded in established principles.
The primary analytical tool for this validation is Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Its unparalleled ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it the gold standard for structural elucidation in organic chemistry.[3][4][5][6]
Part 1: The Synthetic Pathway—A Comparative Overview
A prevalent and efficient method for synthesizing sodium (4-nitrophenyl)methanesulfonate involves the nucleophilic substitution of 4-nitrobenzyl bromide with sodium sulfite.[7] This reaction is typically performed in a mixed solvent system, such as methanol and water, and heated to reflux to ensure completion.[7]
The choice of 4-nitrobenzyl bromide as a starting material is strategic; the benzylic bromide is an excellent leaving group, and the electron-withdrawing nitro group at the para position activates the benzylic carbon towards nucleophilic attack. Sodium sulfite serves as an effective and readily available source of the sulfonate nucleophile.
An alternative, though less direct, approach involves the neutralization of (4-nitrophenyl)methanesulfonic acid with sodium hydroxide.[1] However, the former single-step displacement reaction from the corresponding benzyl halide is often preferred for its operational simplicity.
Below is a diagram illustrating the primary synthetic workflow.
Caption: Decision flowchart for NMR-based synthesis validation.
Expert Interpretation:
Successful Conversion: In the ¹H NMR spectrum, the key diagnostic signal is the upfield shift of the methylene singlet from ~4.65 ppm (-CH₂Br) in the starting material to ~4.40 ppm (-CH₂SO₃⁻) in the product. This shift is due to the change in the electronic environment around the methylene protons.
Trustworthy Validation: The most critical comparison is the complete disappearance of the 4-nitrobenzyl bromide methylene signal. Its presence, even as a small peak, indicates an incomplete reaction that requires further heating or purification. The integration ratio of the aromatic protons (2H:2H) to the methylene protons (2H) should also be correct.
¹³C NMR Confirmation: The ¹³C spectrum provides definitive confirmation. The methylene carbon signal undergoes a significant downfield shift from ~32 ppm (-CH₂Br) to ~55-60 ppm (-CH₂SO₃⁻). This large shift provides unambiguous evidence of the carbon-sulfur bond formation.
By systematically analyzing the presence of product signals and the absence of starting material signals, researchers can confidently validate the synthesis of sodium (4-nitrophenyl)methanesulfonate, ensuring the integrity of their materials for downstream applications.
References
ChemBK. (2024, April 9). Sodium (4-nitrophenyl)methanesulfonate. Retrieved from ChemBK.com. [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from EmeryPharma.com. [Link]
Zamora Carreras, H. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. JCHPS. [Link]
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from jeol.co.jp. [Link]
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from Slideshare.net. [Link]
PubChem. (n.d.). 4-Nitrobenzyl bromide. National Center for Biotechnology Information. [Link]
ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from Acdlabs.com. [Link]
Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from Chemistrysteps.com. [Link]
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from Chemguide.co.uk. [Link]
National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC. [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from Rsc.org. [Link]
Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from Chem.libretexts.org. [Link]
PrepChem.com. (n.d.). Synthesis of sodium 4-nitrobenzyl sulfonate. Retrieved from PrepChem.com. [Link]
A Comparative Guide to the Efficacy of Sodium (4-Nitrophenyl)methanesulfonate in Dye Production: A Methodological Analysis
Executive Summary The synthesis of novel and efficient dye molecules is a cornerstone of materials science and chemical manufacturing. While a vast library of intermediates exists, the exploration of niche reagents can u...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of novel and efficient dye molecules is a cornerstone of materials science and chemical manufacturing. While a vast library of intermediates exists, the exploration of niche reagents can unlock new synthetic pathways and improve existing processes. This guide provides a detailed comparative analysis of sodium (4-nitrophenyl)methanesulfonate as a potential intermediate in dye production. As this compound is not a mainstream precursor, this document deviates from a direct product-to-product comparison. Instead, it offers a mechanistic and methodological evaluation, contrasting the synthetic route employing sodium (4-nitrophenyl)methanesulfonate with established alternatives, primarily 4-nitrobenzyl halides. The core of this analysis focuses on the comparative efficacy of the methanesulfonate (mesylate) leaving group versus halide leaving groups in key dye precursor synthesis reactions. Experimental data, detailed protocols, and mechanistic insights are provided to guide researchers in making informed decisions for their synthetic strategies.
Introduction: The Role of Nitrophenyl Moieties in Dye Chemistry
Nitrophenyl compounds are fundamental building blocks in the synthesis of a wide range of colorants.[1] The presence of the nitro group (—NO₂) serves two primary functions:
Chromophoric Contribution : The strong electron-withdrawing nature of the nitro group can extend the conjugation of a molecule's π-system, shifting its absorption spectrum into the visible range and thus imparting color.[1]
Synthetic Handle : The nitro group is readily reduced to a primary amino group (—NH₂).[1] This amine is a crucial precursor for the synthesis of azo dyes, the largest and most versatile class of synthetic dyes, through a process of diazotization and coupling.[1][2][3]
Sodium (4-nitrophenyl)methanesulfonate, with its 4-nitrobenzyl core, presents itself as a potential reagent for introducing this vital functionality into a target molecule.[4] Its utility hinges on the reactivity of the C-S bond, where the methanesulfonate anion acts as a leaving group in a nucleophilic substitution reaction.
Mechanistic Framework: Nucleophilic Substitution as the Key Step
The primary application for sodium (4-nitrophenyl)methanesulfonate in a dye synthesis workflow would be to alkylate a nucleophilic substrate (Nu:⁻), such as a phenol or an amine, thereby attaching the 4-nitrobenzyl group. This reaction proceeds via a nucleophilic substitution mechanism (likely Sₙ2).
The efficiency of this reaction is critically dependent on the leaving group ability of the departing species. A good leaving group is a species that is stable on its own, which typically corresponds to it being the conjugate base of a strong acid.[5][6] This principle forms the basis of our comparative analysis.
Benchmarking Sodium (4-Nitrophenyl)methanesulfonate: A Comparative Guide to Genotoxic Impurity Standards
Introduction The pharmaceutical industry's strict adherence to ICH M7(R1) guidelines necessitates rigorous control over DNA-reactive (mutagenic) impurities[1]. Among these, alkyl sulfonate esters are highly scrutinized d...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pharmaceutical industry's strict adherence to ICH M7(R1) guidelines necessitates rigorous control over DNA-reactive (mutagenic) impurities[1]. Among these, alkyl sulfonate esters are highly scrutinized due to their potent alkylating activity and potential genotoxicity[1]. During the synthesis of active pharmaceutical ingredients (APIs) such as Sumatriptan, the interaction between sulfonic acids and residual low-molecular-weight alcohols inevitably risks the formation of these genotoxic esters[1].
As a Senior Application Scientist, I frequently observe analytical failures stemming from the poor stability of the reference standards themselves. Highly electrophilic standards, such as methyl (4-nitrophenyl)methanesulfonate (commercially known as Sumatriptan Impurity 9)[2], are prone to hydrolysis in aqueous diluents, leading to skewed recovery data. To establish a self-validating analytical system, benchmarking against a stable precursor salt—specifically, sodium (4-nitrophenyl)methanesulfonate (CAS 36639-50-6) —provides a thermodynamically stable baseline for matrix recovery and method validation.
The Mechanistic Causality: Why the Sodium Salt?
The causality behind choosing the sodium salt over the direct ester standard lies in the kinetics of nucleophilic acyl substitution and hydrolysis. Alkyl (4-nitrophenyl)methanesulfonates are designed to be excellent leaving groups, which makes them inherently unstable in protic solvents used during LC-MS sample preparation.
By utilizing sodium (4-nitrophenyl)methanesulfonate, analysts can:
Validate Extraction Efficiency : The salt form acts as a stable surrogate to validate the liquid-liquid extraction (LLE) recovery without the confounding variable of standard degradation.
Synthesize Fresh Esters In Situ : It serves as a highly pure, stable precursor to generate fresh ester standards immediately prior to calibration, ensuring the calibration curve's integrity.
Fig 1: Mechanistic pathway of PGI formation versus stable sodium salt reference standard generation.
Comparative Benchmarking: Product Alternatives
How does sodium (4-nitrophenyl)methanesulfonate compare to alternative impurity standards? We benchmarked it against the reactive ester form and generic aliphatic mesylates (e.g., Methyl methanesulfonate, MMS).
Table 1: Comparative Performance of Impurity Standards
To ensure trustworthiness, an analytical protocol must be self-validating. The following LC-APCI-MS/MS workflow is designed to quantify sulfonate esters down to the sub-ppm level while using the sodium salt as a control for matrix effects[3]. Atmospheric Pressure Chemical Ionization (APCI) is preferred over ESI to minimize in-source fragmentation of the fragile sulfonate esters[3].
Fig 2: Self-validating analytical workflow for trace-level PGI quantification using the standard.
Step-by-Step Methodology:
Standard Preparation : Dissolve sodium (4-nitrophenyl)methanesulfonate in anhydrous methanol to create a 10 mg/mL stock. Prepare working solutions by diluting with methanol containing 0.25% acetic acid to stabilize the pH[3].
API Sample Extraction : Dissolve 10 mg of the API in 1 mL of Milli-Q water. Spike the sample with the reference standard to validate recovery[4].
Liquid-Liquid Extraction (LLE) : Add 2 mL of ethyl acetate to the aqueous API solution. Agitate vigorously for 2 minutes[4].
Phase Separation : Centrifuge the mixture at 2,000 rpm for 5 minutes to break any emulsions and isolate the upper organic phase[4]. Repeat this extraction three times, pooling the organic layers[4].
Dehydration : Pass the pooled organic phase through 1 g of anhydrous sodium sulfate (
Na2SO4
) to remove residual water, which could otherwise hydrolyze the target analytes during concentration[4].
Concentration : Evaporate the organic solvent under a gentle stream of high-purity nitrogen gas at room temperature[4]. Reconstitute the residue in 1 mL of the mobile phase.
LC-APCI-MS/MS Analysis : Inject the sample into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Ensure the correlation coefficient (
R2
) of the calibration curve exceeds 0.999[5].
Validation Data Presentation
A robust method must demonstrate high recovery and low limits of detection (LOD). The table below summarizes the validation parameters when utilizing this optimized protocol, demonstrating recoveries well within the acceptable 90-110% range[4].
Table 2: Validation Parameters for LC-APCI-MS/MS Workflow
Benchmarking sodium (4-nitrophenyl)methanesulfonate as a primary reference standard transforms a vulnerable analytical method into a self-validating system. By understanding the thermodynamic limitations of reactive ester PGIs[1], scientists can leverage the stable sodium salt to guarantee extraction efficiency, prevent false negatives, and ensure strict compliance with ICH M7(R1) safety thresholds.
References
UK Medicines and Healthcare products Regulatory Agency (GOV.UK) . "ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director." URL:[Link]
Journal of Applied Pharmaceutical Science . "Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS." URL:[Link]
PubMed Central (PMC) . "Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS." URL: [Link]
Shimadzu Corporation . "Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2)." URL: [Link]
Theoretical Vibrational Mode Analysis of Sodium (4-nitrophenyl)methanesulfonate
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. Sodium (4-nitrophenyl)methanesulfonate, with its distinct combination of a nitroar...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. Sodium (4-nitrophenyl)methanesulfonate, with its distinct combination of a nitroaromatic system and a sulfonate group, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectrum. In the absence of a published reference spectrum for the title compound, this guide establishes a robust predictive framework. This is achieved by dissecting its molecular structure into its constituent functional groups and comparing their expected vibrational modes with the empirical spectra of two structurally analogous compounds: 4-nitrotoluene and sodium p-toluenesulfonate. This comparative approach offers researchers a reliable benchmark for the identification and quality control of sodium (4-nitrophenyl)methanesulfonate.
The infrared spectrum of a molecule is a direct manifestation of the vibrations of its chemical bonds. For sodium (4-nitrophenyl)methanesulfonate, the key diagnostic absorption bands can be attributed to the vibrations of the nitro (NO₂) group, the sulfonate (SO₃⁻) group, the p-disubstituted benzene ring, and the methylene (-CH₂-) bridge.
Nitro Group (NO₂) Vibrations : The nitro group is one of the most strongly absorbing functional groups in the mid-infrared region, primarily due to the large change in dipole moment associated with its stretching vibrations.[1] Two intense and highly characteristic bands are expected:
Asymmetric Stretch (νₐₛ) : A strong absorption typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[2] Conjugation with the aromatic ring tends to lower the frequency compared to aliphatic nitro compounds.
Symmetric Stretch (νₛ) : Another strong band appearing in the 1360-1290 cm⁻¹ region.[2]
C-N Stretch : A weaker absorption is expected in the 890-835 cm⁻¹ range for the bond connecting the nitro group to the aromatic ring.[1]
Sulfonate Group (SO₃⁻) Vibrations : The sulfonate group also gives rise to strong, characteristic absorption bands. For sulfonate salts, the key vibrations are:
Asymmetric S=O Stretch : A strong, sharp absorption typically observed around 1200 cm⁻¹. In similar sulfonate compounds, this can be seen in a broader 1350-1140 cm⁻¹ range.
Symmetric S=O Stretch : A strong, sharp peak usually found around 1040 cm⁻¹. The range can extend from approximately 1080-1030 cm⁻¹.[3]
Aromatic Ring Vibrations : The p-disubstituted benzene ring has several characteristic vibrations:
C-H Stretching : Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[4]
C=C Stretching : In-ring carbon-carbon stretching vibrations produce a set of bands of variable intensity in the 1620-1400 cm⁻¹ region.[5]
C-H Out-of-Plane Bending : A strong band in the 900-675 cm⁻¹ region is characteristic of the substitution pattern on the benzene ring. For p-disubstituted rings, this is expected in the 860-800 cm⁻¹ range.[4]
Methylene (-CH₂-) Bridge Vibrations : The methylene group connecting the aromatic ring and the sulfonate group will exhibit aliphatic C-H stretching and bending modes.
C-H Stretching : Asymmetric and symmetric stretches are expected in the 2950-2850 cm⁻¹ range. These may be of medium to weak intensity.
C-H Bending (Scissoring) : A deformation mode is anticipated around 1470-1450 cm⁻¹.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of a solid sample like sodium (4-nitrophenyl)methanesulfonate, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[6]
KBr Pellet Method
This classic transmission method provides a high-quality spectrum when executed correctly, as it minimizes scattering effects.[4][7]
Protocol:
Drying : Rigorously dry both the sample and spectroscopy-grade Potassium Bromide (KBr) powder in an oven at approximately 110°C for several hours to eliminate moisture.[1][8] Water exhibits strong IR absorption and can obscure key spectral features.
Grinding : In a dry environment (e.g., under a heat lamp or in a glove box), grind 1-2 mg of the sample with an agate mortar and pestle.[7]
Mixing : Add approximately 100-200 mg of the dried KBr powder to the mortar and grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.[7]
Pellet Pressing : Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[8] This process should yield a thin, transparent, or translucent pellet.
Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 32-64 scans to achieve a good signal-to-noise ratio.[3] A background spectrum of a pure KBr pellet should be run first for automatic subtraction.
Attenuated Total Reflectance (ATR) Method
ATR has become a dominant technique for solid samples due to its simplicity and lack of extensive sample preparation.[9][10]
Protocol:
Crystal Cleaning : Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
Applying Pressure : Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
Analysis : Acquire the spectrum. The evanescent wave will penetrate the sample to a shallow depth, and the absorbed radiation is measured.[10]
Visualizing the Workflow: FTIR Analysis via KBr Pellet Method
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Comparative Spectral Analysis
To substantiate our predictive analysis, we will compare the expected vibrational modes of sodium (4-nitrophenyl)methanesulfonate with the known spectra of 4-nitrotoluene and sodium p-toluenesulfonate. This comparison allows for a practical illustration of how the individual functional groups contribute to the overall spectrum.
4-Nitrotoluene serves as an analog for the nitro-substituted aromatic portion of the molecule. Its spectrum will prominently feature the nitro group and aromatic ring vibrations.
Sodium p-toluenesulfonate acts as a model for the sulfonate and p-substituted aromatic ring system, lacking the nitro group but including a methyl group instead of the methylene bridge.[11]
Functional Group
Vibrational Mode
Expected Range (cm⁻¹) for Sodium (4-nitrophenyl)methanesulfonate
The data clearly illustrates how the spectrum of sodium (4-nitrophenyl)methanesulfonate will be a composite of the features seen in its analogs. We can confidently predict the appearance of the strong nitro group absorptions around 1520 cm⁻¹ and 1345 cm⁻¹, similar to 4-nitrotoluene. Concurrently, the strong and sharp sulfonate stretching bands are expected around 1200 cm⁻¹ and 1040 cm⁻¹, as seen in the spectrum of sodium p-toluenesulfonate. The aromatic C-H and C=C stretching vibrations will be present in all three compounds, while the p-disubstituted out-of-plane bend will appear in the 860-800 cm⁻¹ region. The unique feature for sodium (4-nitrophenyl)methanesulfonate will be the weak to medium C-H stretching and bending bands from the methylene bridge, which are absent in the two chosen analogs.
Conclusion
This guide provides a detailed predictive and comparative framework for the FTIR analysis of sodium (4-nitrophenyl)methanesulfonate. By understanding the characteristic vibrational frequencies of its constituent functional groups—the nitro, sulfonate, aromatic, and methylene moieties—and comparing them to structurally similar compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocols for both KBr pellet and ATR techniques offer a practical basis for obtaining high-quality, reproducible spectra. This comprehensive approach ensures scientific integrity and provides a valuable resource for professionals in drug development and chemical research.
References
Shimadzu. (n.d.). KBr Pellet Method. Retrieved March 27, 2026, from [Link]
University of Michigan. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved March 27, 2026, from [Link]
Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved March 27, 2026, from [Link]
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved March 27, 2026, from [Link]
Prasad, M. V. S., & Chand, S. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-14.
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved March 27, 2026, from [Link]
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved March 27, 2026, from [Link]
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved March 27, 2026, from [Link]
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 27, 2026, from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved March 27, 2026, from [Link]
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved March 27, 2026, from [Link]
University of Michigan. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved March 27, 2026, from [Link]
Operational Guide for the Handling and Disposal of Sodium (4-nitrophenyl)methanesulfonate
Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I recognize that the safe handling and disposal of specialty reagents is just as critical as the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
As a Senior Application Scientist, I recognize that the safe handling and disposal of specialty reagents is just as critical as their application in your assays. Sodium (4-nitrophenyl)methanesulfonate (CAS 36639-50-6) is a highly specific nitroaromatic sulfonate used in advanced synthetic and analytical workflows[1]. However, its unique chemical structure—combining an electron-withdrawing nitro group with a highly soluble sulfonate moiety—creates specific environmental and toxicological risks.
This guide provides a field-proven, self-validating system for the safe operational handling, waste segregation, and final disposal of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.
Physicochemical Hazard Profile
Before designing a disposal strategy, we must understand the causality behind the compound's hazards. The presence of the sulfonate group makes this compound highly water-soluble and mobile in environmental matrices, while the nitroaromatic ring is notoriously recalcitrant to natural biodegradation[2].
Table 1: Hazard Profile and Operational Implications
Property / Hazard
Specification / GHS Code
Operational Implication
CAS Number
36639-50-6
Unique identifier required for RCRA waste manifesting[1].
Molecular Formula
C7H6NNaO5S
Contains Nitrogen and Sulfur; dictates specific incineration scrubber requirements to prevent acid rain precursors.
Physical State
Solid (Powder)
High risk of aerosolization; mandates handling within a certified fume hood.
Toxicity Hazards
H302 (Swallowed), H332 (Inhaled)
Prevents sink disposal; requires strict PPE to prevent systemic absorption.
Irritation Hazards
H315 (Skin), H319 (Eye), H335 (Resp)
Requires nitrile gloves, lab coat, and safety goggles during all manipulations.
Laboratory Handling & Safety Protocols
The primary operational risk during the weighing and transfer of Sodium (4-nitrophenyl)methanesulfonate is the generation of airborne particulates.
Step-by-Step Handling Methodology
Engineering Controls: Conduct all weighing and dissolution procedures inside a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. Causality: The draft prevents the inhalation of fine powders (H332, H335), which can cause acute respiratory irritation.
PPE Verification: Don standard laboratory PPE: a fastened lab coat, safety goggles (not safety glasses, to prevent lateral dust entry), and standard nitrile gloves.
Static Mitigation: Use an anti-static gun or static-dissipative weighing spatulas. Causality: Fine nitroaromatic powders can adhere to surfaces via static charge, increasing the risk of cross-contamination and accidental exposure.
Decontamination: After transfer, wipe down the balance and surrounding surfaces with a damp paper towel (using water or ethanol) to capture any microscopic dust. Dispose of this towel as solid hazardous waste.
Waste Segregation & Accumulation Strategy
Under the EPA's Resource Conservation and Recovery Act (RCRA), nitroaromatic compounds cannot be discharged into municipal wastewater systems due to their toxicity and environmental persistence[3],[2].
Protocol: Waste Segregation
Isolate from Incompatibles: Segregate Sodium (4-nitrophenyl)methanesulfonate waste from strong oxidizing agents, strong reducing agents, and strong bases. Causality: The nitro group (
−NO2
) is reactive under extreme conditions; mixing with strong reducers can lead to exothermic reduction to an aniline derivative, while strong oxidizers can cause uncontrolled degradation.
Solid Waste Collection:
Place all contaminated consumables (weighing boats, pipette tips, wipes) into a heavy-duty, polyethylene hazardous waste bag.
Seal the bag and place it inside a rigid, secondary High-Density Polyethylene (HDPE) container.
Aqueous/Solvent Waste Collection:
Collect liquid waste in a designated, chemically compatible carboy (PTFE or HDPE).
Ensure the container is kept closed using a vapor-locking funnel system to prevent fugitive emissions.
RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Sodium (4-nitrophenyl)methanesulfonate" and check the boxes for "Toxic" and "Irritant".
Disposal Procedures & Environmental Logistics
Because nitroaromatic sulfonates resist biological degradation and pass through standard wastewater treatment plants unaltered[2], they are subject to strict Land Disposal Restrictions (LDR) under 40 CFR 268[4]. The Best Demonstrated Available Technology (BDAT) for this waste stream is high-temperature incineration .
Step-by-Step Disposal Logistics
Waste Profiling: Provide your licensed hazardous waste vendor with the exact CAS number (36639-50-6) and the estimated mass/volume.
Thermal Destruction: The waste must be routed to a commercial hazardous waste incinerator operating at temperatures exceeding 1000°C. Causality: This extreme heat is required to completely cleave the stable aromatic carbon-nitrogen and carbon-sulfur bonds.
Emission Scrubbing: Ensure the disposal facility utilizes alkaline scrubbers. Causality: Incinerating this compound generates nitrogen oxides (
NOx
) and sulfur oxides (
SOx
). Scrubbers neutralize these gases into harmless salts, preventing the release of acid rain precursors into the atmosphere.
Waste Management Workflow Visualization
The following diagram illustrates the self-validating lifecycle of Sodium (4-nitrophenyl)methanesulfonate waste, ensuring no environmental release occurs at any stage.
Figure 1: Cradle-to-grave waste management workflow for Sodium (4-nitrophenyl)methanesulfonate.
Emergency Spill Response Workflow
In the event of an accidental spill, immediate and systematic action is required to prevent exposure and environmental contamination.
Evacuate and Assess: Evacuate personnel from the immediate vicinity. Verify that the spill does not involve incompatible chemicals.
Don Emergency PPE: Wear a fitted N95 respirator (or half-mask particulate respirator) in addition to standard PPE if the spill is outside a fume hood, to protect against aerosolized powder.
Containment (Solid Spill): Do not dry sweep. Lightly mist the powder with water or a suitable solvent to suppress dust formation.
Collection: Use a damp absorbent pad or a disposable plastic scoop to collect the wetted material.
Decontamination: Wash the spill area thoroughly with soap and water. Collect all wash water and absorbent materials into the solid hazardous waste container.
References
AA Blocks. "Sodium (4-nitrophenyl)methanesulfonate Product Details (CAS 36639-50-6)." aablocks.com. Available at: [Link]
US Environmental Protection Agency (EPA). "Land Disposal Restrictions: Summary of Requirements." epa.gov. Available at: [Link]
Electronic Code of Federal Regulations (eCFR). "40 CFR Part 268 -- Land Disposal Restrictions." ecfr.gov. Available at: [Link]
MDPI. "Biological Treatment of Nitroaromatics in Wastewater." mdpi.com. Available at: [Link]
Personal protective equipment for handling Sodium (4-nitrophenyl)methanesulfonate
As a Senior Application Scientist, I recognize that handling reactive intermediates and specialized organosulfur compounds requires more than a superficial reading of a safety data sheet. It requires a mechanistic unders...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling reactive intermediates and specialized organosulfur compounds requires more than a superficial reading of a safety data sheet. It requires a mechanistic understanding of the chemical's physical properties and how they interact with your laboratory environment.
Sodium (4-nitrophenyl)methanesulfonate is widely utilized as a reducing/oxidizing agent and a crucial building block in drug development and organic synthesis[1]. While it is a stable solid at room temperature, its specific molecular structure—combining a highly water-soluble sulfonate moiety with a reactive nitroaromatic ring—creates distinct acute toxicity and irritant risks[2].
Below is the comprehensive, step-by-step operational and safety guide for handling this compound, designed to ensure scientific integrity and absolute laboratory safety.
Quantitative Hazard & Chemical Profile
Before designing an experimental workflow, we must establish the physical and hazard parameters of the chemical. The sulfonate group allows the molecule to readily dissolve in the moisture of mucous membranes, while the nitroaromatic ring can induce local inflammation, driving its irritant profile[2].
H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H332: Harmful if inhaled; H335: May cause respiratory irritation.
Key P-Statements
P261: Avoid breathing dust; P280: Wear protective gloves/eye protection; P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Data synthesized from[3] and [2] safety documentation.
Mechanistic Personal Protective Equipment (PPE) Plan
Every piece of PPE chosen for handling Sodium (4-nitrophenyl)methanesulfonate addresses a specific vector of exposure.
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. Causality: The compound causes serious eye irritation (H319)[2]. Standard safety glasses with side shields are insufficient because they do not prevent the capillary wicking of splashed aqueous sulfonate solutions into the eye.
Skin & Body Protection:
Gloves: 100% Nitrile disposable gloves (minimum 0.11 mm thickness). Causality: Nitrile provides an excellent barrier against dry powders and aqueous solutions[4]. Critical Operational Note: If you are dissolving this compound in aggressive organic solvents (e.g., DMSO or DMF for cellular assays), double-gloving is mandatory . These solvents act as rapid molecular carriers, transporting dissolved nitroaromatics through compromised glove barriers directly into the skin.
Body: A standard flame-resistant laboratory coat with knit cuffs (to prevent wrist exposure) and closed-toe, non-porous shoes.
Respiratory Protection & Engineering Controls:
Primary Control: All handling, weighing, and transfer of the dry powder must occur within a certified Chemical Fume Hood with a face velocity of 80-100 FPM.
Secondary Control: If a fume hood is temporarily unavailable or bulk transfer is required, an N95 or P100 particulate respirator must be worn. Causality: Dust generation is the primary exposure vector for H332 (inhalation toxicity) and H335 (respiratory tract irritation)[2].
Step-by-Step Operational Protocol
This self-validating workflow ensures that containment is maintained from the moment the chemical bottle is opened until the reaction is sealed.
Phase 1: Pre-Experiment Setup
Verify the chemical fume hood is operational, with the sash positioned at the certified working height.
Don all required PPE (Nitrile gloves, splash goggles, lab coat).
Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Standard plastic boats carry static charges that repel fine powders, causing the toxic dust to aerosolize into your breathing zone.
Use a clean, grounded micro-spatula to carefully transfer the solid. Keep the spatula low to the boat to minimize the drop height.
Immediately seal the primary chemical container after the desired mass is acquired.
Phase 3: Solubilization
Add your solvent (e.g., water, buffer, or organic solvent) slowly down the side of the weighing boat, or transfer the solid to a volumetric flask using a powder funnel.
Cap the flask or vial tightly before vortexing or sonicating.Causality: Sonicating open containers generates microscopic aerosols of the hazardous solution, bypassing standard fume hood containment.
Spill Containment and Disposal Plans
Solid Powder Spills:
Do NOT dry sweep.Causality: Dry sweeping applies mechanical energy that overcomes the gravitational settling of fine powders, immediately aerosolizing the H332/H335 hazard[2].
Protocol: Gently cover the spilled powder with damp absorbent paper towels (using water or 70% ethanol). The moisture binds the dust. Carefully scoop the wet mass into a solid hazardous waste container.
Liquid Spills:
Absorb the liquid using inert materials (e.g., vermiculite, sand, or universal absorbent pads). Wash the spill site thoroughly with soap and water to remove any residual sulfonate salts.
Waste Disposal:
Sodium (4-nitrophenyl)methanesulfonate must never be discharged into the municipal sewer system[2].
Segregate waste strictly: Place dry waste (wipes, boats) into solid hazardous waste bins. Place dissolved waste into compatible liquid waste carboys (segregating aqueous from non-halogenated organic waste depending on your solvent).
Safe Handling Workflow Visualization
Workflow detailing safe handling, containment, and disposal of Sodium (4-nitrophenyl)methanesulfonate.
References
ChemBK. "Sodium (4-nitrophenyl)methanesulfonate Properties and Uses." ChemBK Chemical Database. Available at:[Link]